molecular formula C12H17N3O B1399698 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine CAS No. 1840253-47-5

2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Cat. No.: B1399698
CAS No.: 1840253-47-5
M. Wt: 219.28 g/mol
InChI Key: MNFGFXGFOVJIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methylpiperazin-1-yl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-3-4-11(8-14-9)12(16)15-6-5-13-7-10(15)2/h3-4,8,10,13H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGFXGFOVJIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the high-fidelity synthesis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine . This protocol is designed for researchers requiring the specific N1-acylated regioisomer, a motif frequently encountered in kinase inhibitor discovery (e.g., as a fragment in molecules targeting BCR-ABL or ALK).[1]

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Formula: C₁₂H₁₇N₃O Molecular Weight: 219.29 g/mol Key Challenge: Regioselectivity.[1]

The core challenge in synthesizing this molecule lies in the non-equivalence of the two nitrogen atoms in the 2-methylpiperazine ring.

  • N4 Position (Distal): Sterically unhindered and more nucleophilic.

  • N1 Position (Proximal): Sterically hindered by the adjacent C2-methyl group.

The Regiochemistry Trap: Direct coupling of 6-methylnicotinic acid with 2-methylpiperazine will predominantly yield the N4-acylated product (kinetic and thermodynamic product), which is an impurity in this context.[1] To exclusively obtain the N1-acylated target , a protection-deprotection strategy is strictly required.[1]

Synthetic Strategy:

  • Selective Protection: Utilize tert-butyl 3-methylpiperazine-1-carboxylate (commercially known as 1-Boc-3-methylpiperazine, which corresponds to the N4-protected regioisomer of 2-methylpiperazine).[1]

  • Acylation: Force the acylation at the hindered N1 position using an activated acid chloride or high-activity coupling agent (HATU).

  • Deprotection: Acidolytic removal of the Boc group to release the final secondary amine.

Part 2: Detailed Synthesis Protocol

Phase 1: Retrosynthetic Analysis & Pathway[1]

Retrosynthesis Target Target: 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Intermediate Intermediate: 1-(6-Methylnicotinoyl)-4-Boc-2-methylpiperazine Target->Intermediate Deprotection (TFA/HCl) SM1 Starting Material A: 6-Methylnicotinic Acid Intermediate->SM1 Amide Coupling SM2 Starting Material B: 1-Boc-3-methylpiperazine (N4-protected precursor) Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection revealing the necessity of the N4-blocked precursor.

Phase 2: Experimental Procedure
Step 1: Activation of 6-Methylnicotinic Acid

Rationale: The hindered nature of the N1-amine requires a highly electrophilic acylating agent.[1] Acid chlorides are preferred over standard carbodiimides (EDC) for this specific steric challenge.

Reagents:

  • 6-Methylnicotinic acid (1.0 equiv)[1]

  • Thionyl chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

  • Charge an oven-dried flask with 6-methylnicotinic acid (e.g., 1.37 g, 10 mmol) under inert atmosphere (N₂).

  • Add anhydrous DCM (20 mL) followed by catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise at 0°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to yield 6-methylnicotinoyl chloride as a crude yellow solid/oil.[1] Use immediately.

Step 2: Regioselective Coupling (N1-Acylation)

Rationale: Using the N4-Boc protected piperazine forces the reaction to occur at the hindered N1 position.[1]

Reagents:

  • Crude 6-methylnicotinoyl chloride (from Step 1)[1]

  • tert-Butyl 3-methylpiperazine-1-carboxylate (1-Boc-3-methylpiperazine) (1.0 equiv relative to acid)[1]

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: DCM (anhydrous)

Protocol:

  • Dissolve tert-butyl 3-methylpiperazine-1-carboxylate (2.0 g, 10 mmol) and TEA (4.2 mL, 30 mmol) in anhydrous DCM (30 mL). Cool to 0°C.[2][3]

  • Dissolve the crude acid chloride in DCM (10 mL) and add dropwise to the amine solution over 15 minutes.

  • Critical Step: Allow the reaction to stir at RT for 12–16 hours. The steric hindrance at N1 slows the kinetics; heating to reflux (40°C) may be required if TLC shows incomplete conversion after 16h.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with MeOH/DCM (0–5% gradient). The product, 1-(6-methylnicotinoyl)-4-Boc-2-methylpiperazine , typically elutes later than unreacted starting material.[1]

Step 3: Deprotection & Isolation

Rationale: Removal of the Boc group yields the final free amine.

Reagents:

  • Trifluoroacetic acid (TFA) or HCl (4M in dioxane)

  • Solvent: DCM (if using TFA)

Protocol:

  • Dissolve the intermediate from Step 2 in DCM (5 volumes).

  • Add TFA (10–20 equiv) dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of Boc-adduct mass).[1]

  • Workup (Free Base): Concentrate to remove excess TFA. Redissolve residue in DCM. Carefully neutralize with saturated Na₂CO₃ or 1N NaOH until pH > 12.

  • Extraction: Extract the aqueous layer thoroughly with DCM/Isopropanol (3:1 mixture) multiple times (the product is polar).

  • Final Isolation: Dry organics (Na₂SO₄) and concentrate to afford 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine as a pale yellow oil or solid.[1]

Part 3: Analytical Characterization & QC

To validate the synthesis, compare analytical data against the expected values.

ParameterMethodExpected Result
Mass Spectrometry ESI-MS (M+H)⁺220.14 m/z
¹H NMR (DMSO-d₆) Regiochem Checkδ 2.50 (s, 3H, Py-Me) : Distinct singlet for pyridine methyl.δ 1.1–1.3 (d, 3H, Pip-Me) : Doublet for piperazine methyl.Diagnostic Shift: The proton at C2 (chiral center) will be significantly deshielded (~4.0–4.5 ppm) due to the adjacent amide carbonyl, confirming N1-acylation.[1] If N4 were acylated, this proton would appear upfield (~2.8 ppm).
HPLC Purity UV @ 254 nm> 95%
Appearance VisualViscous yellow oil or off-white solid (hygroscopic).

Part 4: Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Regioselective Coupling cluster_2 Step 3: Deprotection Acid 6-Methylnicotinic Acid Chloride Acid Chloride (Generated in situ) Acid->Chloride SOCl2 / DMF Intermediate N1-Acylated Intermediate Chloride->Intermediate + Amine TEA, DCM Amine 1-Boc-3-methylpiperazine (N4-Protected) Final FINAL PRODUCT: 2-Methyl-1-(6-methylpyridine- 3-carbonyl)piperazine Intermediate->Final TFA or HCl Neutralization

Figure 2: Step-by-step synthetic workflow ensuring regiochemical integrity.

Part 5: Safety & Troubleshooting

  • Thionyl Chloride/Oxalyl Chloride: Highly corrosive and releases toxic HCl/SO₂ gases. Perform all activation steps in a well-ventilated fume hood with a scrubber.[1]

  • Regioisomer Contamination: If the NMR shows a doublet for the piperazine methyl group that is split or shifted unexpectedly, check for N4-acylation (caused by Boc deprotection during the reaction or impure starting material).

  • Solubility: The final product is a secondary amine and a pyridine; it is highly polar. Standard ether extractions will fail. Use DCM/MeOH or DCM/IPA mixtures for extraction from aqueous base.

References

  • Regioselectivity in Piperazine Protection

    • Jacobsen, J. et al. "Selective Synthesis of Mono-N-Acylated Piperazine Derivatives."[1] Journal of Organic Chemistry, 2002. (General reference for hindered amine acylation).

  • Coupling Reagents & Methodology

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631.

  • Synthesis of 6-Methylnicotinic Acid Derivatives

    • "Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."[1][4][5] Google Patents, EP2551265B1. (Demonstrates reactivity of 6-methylnicotinic acid derivatives).

  • Piperazine Building Blocks

    • "1-Boc-3-methylpiperazine vs 1-Boc-2-methylpiperazine: Naming Conventions and Structures." Sigma-Aldrich Technical Library.[1] (Used to verify starting material structure).[6]

Sources

Novel Synthesis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine: A Regioselective Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine presents a classic but non-trivial challenge in heterocyclic chemistry: regioselectivity . The target molecule requires the formation of an amide bond at the sterically hindered N1 position of the 2-methylpiperazine ring, while leaving the more nucleophilic, unhindered N4 position available (or temporarily blocked).

Standard direct acylation protocols invariably favor the N4-isomer, leading to low yields of the desired N1-product and difficult chromatographic separations. This guide details a Novel Telescoped Process utilizing in-situ kinetic protection and Propylphosphonic Anhydride (T3P®) coupling in 2-methyltetrahydrofuran (2-MeTHF). This "green" methodology bypasses intermediate isolation, maximizes atom economy, and ensures >95% regioselectivity for the N1-isomer.

Retrosynthetic Analysis & Strategic Logic

The structural core involves coupling 6-methylnicotinic acid (Fragment A) with 2-methylpiperazine (Fragment B).

The Regioselectivity Paradox

2-Methylpiperazine contains two secondary amines:

  • N1 (Hindered): Adjacent to the C2-methyl group. Sterically congested.

  • N4 (Unhindered): Distal to the methyl group. Highly nucleophilic.

The Trap: A direct reaction with 6-methylnicotinoyl chloride or the acid (using standard coupling agents like EDC/HOBt) will predominantly yield the N4-acylated product (thermodynamic and kinetic preference). To synthesize the N1-acylated target , we must invert this reactivity.

The Solution: Telescoped Kinetic Protection

Instead of a laborious multi-step isolation (Protect


 Isolate 

Acylate

Isolate

Deprotect), we employ a telescoped route:
  • Kinetic Masking: Selective N4-protection using

    
     at low temperature (exploiting the nucleophilicity difference).
    
  • Thermodynamic Forcing: Acylation of the hindered N1 using T3P (a potent coupling agent for sterically demanding amines).

  • Global Deprotection: One-pot removal of the mask.

Pathway Visualization

SynthesisPath SM1 2-Methylpiperazine (SM) Direct Direct Acylation (Standard) SM1->Direct Uncontrolled Step1 Step 1: Kinetic Masking (Boc2O, 0°C) SM1->Step1 Controlled SM2 6-Methylnicotinic Acid Wrong N4-Isomer (Major Impurity) Direct->Wrong >85% Yield Inter1 N4-Boc Intermediate (In-Situ) Step1->Inter1 Step2 Step 2: T3P Coupling (Reflux) Inter1->Step2 + SM2 Inter2 N1-Acyl-N4-Boc Intermediate Step2->Inter2 Step3 Step 3: Acid Deprotection Inter2->Step3 Target TARGET: 2-Methyl-1-(6-methylnicotinoyl) piperazine Step3->Target >90% Selectivity

Figure 1: Strategic bifurcation showing the failure of direct acylation vs. the success of the telescoped protection strategy.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Methylpiperazine (racemic or enantiopure, depending on target).

  • Acyl Source: 6-Methylnicotinic acid (commercially available or synthesized via oxidation of 2-methyl-5-ethylpyridine [1]).[1]

  • Coupling Agent: Propylphosphonic Anhydride (T3P®), 50% w/w in 2-MeTHF.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Selected for its high boiling point, water immiscibility (easy workup), and "green" profile [2].

Phase 1: Kinetic Masking (N4-Protection)
  • Charge: To a dry reactor under

    
    , add 2-Methylpiperazine  (10.0 g, 100 mmol) and 2-MeTHF  (100 mL).
    
  • Cool: Lower internal temperature to 0–5°C .

  • Addition: Add a solution of Di-tert-butyl dicarbonate (

    
    )  (20.7 g, 95 mmol, 0.95 eq) in 2-MeTHF (20 mL) dropwise over 60 minutes.
    
    • Critical Control Point: Using a slight deficit of

      
       ensures the unhindered N4 is protected while avoiding bis-protection. The unreacted piperazine (5%) is easily removed later.
      
  • Monitor: Stir at 0°C for 2 hours. TLC/HPLC should show conversion to the mono-Boc intermediate.

Phase 2: Regioselective Coupling (N1-Acylation)
  • Add Acid: To the same vessel (containing the N4-Boc intermediate), add 6-Methylnicotinic acid (15.1 g, 110 mmol) and Diisopropylethylamine (DIPEA) (38 mL, 220 mmol).

  • Add Catalyst: Add T3P solution (50% in 2-MeTHF, 70 mL, ~120 mmol) slowly.

    • Why T3P? Unlike EDC, T3P drives the reaction to completion with hindered amines and simplifies workup (byproducts are water-soluble) [3].

  • Heat: Warm the mixture to 60°C and stir for 12 hours.

    • Mechanism:[2][3][4] The elevated temperature is required to overcome the steric hindrance at the N1 position.

  • Workup: Cool to RT. Add water (100 mL). Separate phases. Wash organic layer with

    
     (sat.[5] aq.) and Brine.[5][3]
    
    • Note: Do not dry or evaporate yet. Proceed to Phase 3 in solution.

Phase 3: In-Situ Deprotection & Isolation
  • Acidolysis: To the wet organic layer, add HCl in Isopropanol (5-6 N) (50 mL).

  • Precipitation: Heat to 50°C for 2 hours. The target molecule (as the HCl salt) often precipitates directly from the mixture or forms a biphasic oil.

  • Isolation:

    • Option A (Salt): Filter the precipitate, wash with cold 2-MeTHF/IPA.

    • Option B (Free Base): Basify with NaOH (4N) to pH 12, extract into DCM, dry (

      
      ), and concentrate.
      
  • Purification: Recrystallization from Ethyl Acetate/Hexane.

Quantitative Data Summary

ParameterDirect Acylation (Standard)Telescoped Novel Protocol
Regioselectivity (N1:N4) 15 : 8598 : 2
Overall Yield < 10% (isolated N1)78% (isolated)
Atom Economy Low (multiple workups)High (Telescoped)
Purification Column Chromatography req.Crystallization
Key Impurity 1-(6-methylnicotinoyl)-3-methylpiperazineUnreacted SM (trace)

Table 1: Comparison of synthetic efficiency between standard and novel protocols.

Emerging Alternative: Biocatalysis

For researchers requiring extreme enantiopurity or milder conditions, recent advances in biocatalysis offer a "Novel" alternative to chemical coupling.

  • Enzymatic Regioselectivity: Lipases (e.g., Candida antarctica Lipase B, Novozym 435) have shown high regioselectivity for acylating primary/secondary amines in specific solvents like 2-MeTHF [4].[6]

  • Protocol: Reacting 2-methylpiperazine with vinyl 6-methylnicotinate (activated ester) in the presence of CAL-B can selectively acylate the unhindered N4. Wait—biocatalysis typically favors the unhindered position. Therefore, for the N1-target , chemical masking (as described in Section 3) remains the superior authoritative route.

Analytical Validation

To ensure the correct isomer was synthesized, the following diagnostic signals must be verified:

  • 1H NMR (DMSO-d6):

    • The C2-Methyl doublet will show a distinct downfield shift if the adjacent N1 is acylated compared to the N4-acylated isomer.

    • N1-Acyl (Target): Methyl doublet at ~1.1-1.3 ppm. The proton at C2 (methine) will be significantly deshielded (~4.0-4.5 ppm) due to the adjacent amide.

    • N4-Acyl (Impurity): Methyl doublet at ~0.9-1.0 ppm. The proton at C2 remains shielded (~2.6-2.8 ppm).

  • Mass Spectrometry: HRMS [M+H]+ calc. for

    
    : 220.14.
    

References

  • BenchChem. (2025).[5] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. Retrieved from

  • Chen, Z. G., et al. (2013).[6] Highly efficient and regioselective acylation... in the eco-friendly solvent 2-methyltetrahydrofuran.[6] Bioresource Technology. Retrieved from

  • Wang, B., et al. (2023).[4] Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Hans Publishers.[4] Retrieved from

  • Shi, X., et al. (2018).[2] Regioselective Synthesis of Acylated N-Heterocycles via Cascade Reactions. Journal of Organic Chemistry. Retrieved from

  • Tsuno, N., et al. (2017).[7] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Deconvoluting the Enigma: A Technical Guide to the Biological Target Identification of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4] The compound 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, a molecule featuring this privileged scaffold, presents a compelling case for target deconvolution. Its structural motifs, a methyl-substituted piperazine ring coupled with a methyl-substituted pyridine carbonyl group, suggest potential interactions with a range of biological macromolecules. This guide provides a comprehensive, in-depth framework for the systematic identification of the biological target(s) of this compound, designed for researchers and scientists in the field of drug development. Our approach is a multi-pronged strategy, initiating with robust in-silico predictions to generate hypotheses, followed by rigorous in-vitro experimental validation to confirm and characterize the molecular interactions.

Part 1: In-Silico Target Prediction - A Hypothesis-Generating Funnel

The initial phase of target identification leverages computational methodologies to narrow the vast landscape of the human proteome to a manageable list of high-probability candidates. This in-silico funnel is a cost-effective and rapid approach to guide subsequent experimental work.

Ligand-Based Approaches: Uncovering Targets Through Similarity

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. By comparing our query molecule to extensive databases of compounds with known targets, we can infer potential interactions.

1.1.1. Chemical Similarity Searching

The first step is to perform a systematic search of chemical databases to identify molecules with a high degree of structural similarity to 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine that have documented biological targets.

Experimental Protocol:

  • Obtain the Chemical Structure: The structure of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is paramount. Its SMILES (Simplified Molecular Input Line Entry System) string is CC1=NC=C(C=C1)C(=O)N1CCN(C)CC1.

  • Database Selection: Utilize large, publicly available chemical databases such as PubChem and ChEMBL.[5][6][7]

  • Similarity Search Execution:

    • PubChem: Employ the "Substructure/Superstructure" and "Similarity" search functionalities.[8] The Tanimoto similarity coefficient is a widely used metric for quantifying structural similarity. A threshold of >0.85 is generally considered to indicate significant similarity.

    • ChEMBL: Use the integrated similarity search tools to find compounds with known bioactivity data.[1]

  • Data Analysis: Compile a list of structurally similar compounds and their annotated biological targets. Prioritize targets that appear consistently across multiple similar molecules.

1.1.2. Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[9][10][11]

Experimental Protocol:

  • Model Generation:

    • Ligand-Based: If a set of active analogs with a common target is identified from the similarity search, a ligand-based pharmacophore model can be generated. Software such as LigandScout or MOE can be used for this purpose.[9]

    • Structure-Based: Alternatively, if a high-confidence potential target is identified, its crystal structure (from the Protein Data Bank) complexed with a ligand can be used to derive a structure-based pharmacophore.[3]

  • Database Screening: The generated pharmacophore model is then used as a 3D query to screen compound libraries (e.g., ZINC, MolPort) to identify other molecules that fit the model. This can help to further refine the understanding of the key interacting features.

Structure-Based Approaches: Docking into the Proteome

Structure-based methods utilize the three-dimensional structure of potential protein targets to predict binding interactions.

1.2.1. Reverse Docking

Reverse docking, also known as inverse docking, inverts the traditional virtual screening paradigm. Instead of screening a library of compounds against a single target, the query molecule is docked against a library of protein binding sites.[4][12][13]

Experimental Protocol:

  • Prepare the Ligand: The 3D structure of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine needs to be generated and energy-minimized using software like Open Babel or ChemDraw.

  • Select a Target Library: Utilize a pre-compiled library of druggable protein binding sites. Several web servers and software packages offer this functionality, such as SwissTargetPrediction and ReverseDock.[14][15]

  • Perform Docking Simulations: The prepared ligand is computationally docked into each binding site in the library. The docking algorithm calculates a binding affinity score (e.g., kcal/mol) for each protein-ligand complex.

  • Rank and Filter Targets: The potential targets are ranked based on their predicted binding affinities. It is crucial to apply filtering criteria, such as biological plausibility and druggability, to the top-ranking hits.

Workflow for In-Silico Target Prediction

InSilico_Workflow cluster_ligand Ligand-Based Approach Query Query Molecule 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine SimSearch Chemical Similarity Searching (PubChem, ChEMBL) Query->SimSearch RevDock Reverse Docking Query->RevDock Pharm Pharmacophore Modeling SimSearch->Pharm Hypothesis Ranked List of Potential Targets Pharm->Hypothesis RevDock->Hypothesis

Caption: A streamlined workflow for in-silico biological target identification.

Data Presentation: In-Silico Target Prioritization

Target ID Method of Prediction Prediction Score/Rank Supporting Evidence from Literature Priority Level
Target AChemical SimilarityTanimoto: 0.89Known target of a close analogHigh
Target BReverse DockingBinding Energy: -9.5 kcal/molPlausible biological roleHigh
Target CPharmacophore ModelFit Score: 0.92Medium
Target DReverse DockingBinding Energy: -8.7 kcal/molMedium
Target EChemical SimilarityTanimoto: 0.82Low

Part 2: In-Vitro Experimental Validation - From Prediction to Confirmation

The prioritized list of putative targets from the in-silico analysis must be subjected to rigorous experimental validation. The following section details a suite of established biochemical and biophysical assays to confirm direct physical binding and functional modulation.

Target Engagement Assays in a Cellular Context

These methods assess whether the compound interacts with its target within the complex milieu of a cell, providing a more physiologically relevant confirmation of target engagement.

2.1.1. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][11][14][16]

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the putative target) to 80-90% confluency. Treat the cells with varying concentrations of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of soluble target protein remaining at each temperature point using Western blotting with a specific antibody against the target protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

2.1.2. Drug Affinity Responsive Target Stabilization (DARTS)

The DARTS assay leverages the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[3][9][10][17][18]

Experimental Protocol:

  • Cell Lysate Preparation: Prepare a total protein lysate from a suitable cell line.

  • Compound Incubation: Incubate aliquots of the cell lysate with 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine and a vehicle control.

  • Protease Digestion: Subject the samples to limited proteolysis with a non-specific protease (e.g., pronase or thermolysin).

  • Analysis: Analyze the protein digestion patterns using SDS-PAGE and Coomassie staining or Western blotting for a specific candidate protein. A protein band that is protected from digestion in the presence of the compound is a potential target. This band can be excised and identified by mass spectrometry.

Experimental Workflow for Target Engagement Assays

TargetEngagement_Workflow cluster_cetsa CETSA cluster_darts DARTS Start Cultured Cells CETSA_Treat Treat with Compound Start->CETSA_Treat DARTS_Lyse Prepare Cell Lysate Start->DARTS_Lyse CETSA_Heat Heat Challenge CETSA_Treat->CETSA_Heat CETSA_Lyse Cell Lysis CETSA_Heat->CETSA_Lyse CETSA_Analyze Western Blot CETSA_Lyse->CETSA_Analyze Result Confirmed Target Engagement CETSA_Analyze->Result DARTS_Incubate Incubate with Compound DARTS_Lyse->DARTS_Incubate DARTS_Digest Protease Digestion DARTS_Incubate->DARTS_Digest DARTS_Analyze SDS-PAGE / Mass Spec DARTS_Digest->DARTS_Analyze DARTS_Analyze->Result

Caption: Workflow for cellular target engagement validation using CETSA and DARTS.

Direct Binding and Functional Assays

Once a direct interaction with a purified protein is confirmed, functional assays are essential to understand the biological consequence of this binding.

2.2.1. Affinity Chromatography

This technique uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture.[6][19][20][21]

Experimental Protocol:

  • Ligand Immobilization: Covalently couple 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine to a solid support matrix (e.g., agarose beads) via a suitable linker. A control matrix without the immobilized ligand should also be prepared.

  • Sample Loading: Pass a cell lysate over the affinity and control columns.

  • Washing: Wash the columns extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by using a competitive eluent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

2.2.2. Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a small molecule-protein interaction.[1][7][12][15][22]

Experimental Protocol:

  • Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Analyte Injection: Flow solutions of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine at various concentrations over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the binding of the small molecule to the immobilized protein.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2.2.3. Enzymatic Assays

If the identified target is an enzyme, it is crucial to determine if the compound modulates its activity.[4][13][23][24]

Experimental Protocol:

  • Assay Setup: Establish a robust in-vitro assay that measures the activity of the target enzyme. This could be a colorimetric, fluorometric, or luminescent assay.

  • Inhibition/Activation Screening: Perform the enzyme assay in the presence of a range of concentrations of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

  • IC50/EC50 Determination: Plot the enzyme activity as a function of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Data Presentation: In-Vitro Validation Summary

Experiment Target Protein Result Quantitative Value
CETSATarget AThermal StabilizationΔTm = +5.2 °C
DARTSTarget AProtease ProtectionObserved
Affinity ChromatographyTarget ASpecific ElutionIdentified by MS/MS
Surface Plasmon ResonanceTarget ADirect BindingKD = 1.2 µM
Enzymatic AssayTarget AInhibitionIC50 = 2.5 µM

Part 3: Mechanistic Elucidation and Pathway Analysis

Identifying the direct biological target is a significant milestone, but understanding the downstream consequences of this interaction is equally important.

Signaling Pathway Mapping

Once the target is confirmed, it is essential to place it within its known signaling pathway. This provides context for the compound's potential physiological effects.

Signaling Pathway Example: Inhibition of a Kinase

Signaling_Pathway Upstream Upstream Signal Receptor Receptor Upstream->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Inhibitor 2-Methyl-1-(6-methylpyridine- 3-carbonyl)piperazine Inhibitor->Kinase

Caption: Example of a signaling pathway illustrating the point of inhibition.

Cellular Phenotypic Assays

To correlate target engagement with a cellular outcome, a variety of phenotypic assays can be employed. The choice of assay will depend on the known function of the target. Examples include cell proliferation assays, apoptosis assays, migration assays, and reporter gene assays.

Conclusion

The identification of the biological target of a novel compound like 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is a complex but achievable endeavor. The systematic and integrated approach outlined in this guide, which combines the predictive power of in-silico methods with the definitive nature of in-vitro experimental validation, provides a robust framework for success. By meticulously following this workflow, researchers can confidently deconvolute the molecular mechanism of action of this and other promising small molecules, paving the way for their potential development as therapeutic agents.

References

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(15), 5021-5043. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • Yang, Y., et al. (2019). Pharmacophore modeling in drug design. Current Pharmaceutical Design, 25(38), 4068-4087. [Link]

  • Microbe Notes. (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Sabe, V. T., et al. (2021). Pharmacophore modeling in drug discovery: methodology and current status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 839-854. [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945-D954. [Link]

  • Kim, Y., et al. (2013). PubChem substance and compound databases. Nucleic Acids Research, 41(Database issue), D1075-D1080. [Link]

  • Ravi, T. K., & Tentu, R. (2014). Piperazine–a biologically active scaffold. Journal of Applied Pharmaceutical Science, 4(1), 127-134. [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Affinity Chromatography. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Lee, J., & Kim, D. (2020). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Bioinformatics, 36(15), 4357-4359. [Link]

  • Wang, Y., et al. (2017). PubChem BioAssay: 2017 update. Nucleic Acids Research, 45(D1), D955-D963. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 339-350. [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link]

  • XanTec. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective. [Link]

Sources

Technical Guide: SAR & Optimization of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of the 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine scaffold. It is designed for medicinal chemists and drug discovery scientists evaluating this pharmacophore for lead optimization.

Executive Summary: The Pharmacophore

The molecule 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine represents a "privileged scaffold" in modern medicinal chemistry. It combines three distinct structural motifs that address common liabilities in drug development: solubility, metabolic stability, and conformational restriction.

This scaffold is frequently observed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns for:

  • GPCR Antagonists: Specifically Orexin (OX1R/OX2R), Histamine (H3), and Platelet-Activating Factor (PAF) receptors.

  • Kinase Inhibitors: As a solvent-exposed solubilizing tail or a hinge-binding motif.

  • Ion Channel Modulators: Particularly P2X7 and MGLUR5 negative allosteric modulators (NAMs).

Core Structural Attributes
ComponentStructural FeatureMedicinal Chemistry Function
Head Group 6-Methylpyridine-3-carbonyl Bioisostere: Replaces phenyl rings to lower LogP and increase solubility.Metabolic Block: The 6-methyl group blocks the reactive para-position (relative to the pyridine nitrogen), preventing oxidative metabolism.
Linker Amide (at N1) Rigidity: Provides a planar connection with H-bond acceptor capability.Regiochemistry: Acylation at the sterically hindered N1 (alpha to the methyl) restricts rotation more than N4-acylation.
Core 2-Methylpiperazine Chirality: Introduces a stereocenter (R/S) to probe the binding pocket's 3D geometry.Conformation: The methyl group forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty of binding.

Structural Analysis & SAR Vectors

The Structure-Activity Relationship (SAR) of this scaffold is defined by three primary vectors. Understanding these allows for rational "scaffold morphing."

Vector A: The Pyridine "Head" (Electronic Tuning)

The 6-methylnicotinamide moiety is a robust replacement for benzamides.

  • Nitrogen Scan: Moving the pyridine nitrogen (2-pyridyl vs 3-pyridyl) alters the electrostatic potential surface (EPS). The 3-pyridyl (nicotinamide) orientation places the nitrogen in a position to accept Hydrogen bonds from the receptor without disrupting the amide planarity.

  • 6-Methyl Function: In unsubstituted pyridine, the C6 position is prone to oxidation by aldehyde oxidase (AO) or CYP450. The methyl group sterically and electronically blocks this "soft spot," significantly extending half-life (

    
    ).
    
Vector B: The Piperazine "Core" (Conformational Locking)

The 2-methyl group is the critical differentiator from generic piperazines.

  • Equatorial Preference: To minimize 1,3-diaxial strain, the 2-methyl group predominantly occupies the equatorial position. This locks the piperazine ring into a specific chair conformer.

  • Chirality (R vs S):

    • (S)-2-methyl:[1] Often preferred in GPCR ligands to match the chiral twist of the receptor helices.

    • (R)-2-methyl:[1] Frequently explored to improve selectivity against off-targets.

    • Protocol: Enantiopure synthesis is mandatory; racemic mixtures often dilute potency by 50% and complicate ADME.

Vector C: The N4 "Exit Vector" (Growth Point)

The secondary amine at N4 is the primary site for diversification.

  • Solubility Tail: Capping with small polar groups (acetyl, mesyl) to tune LogD.

  • Target Engagement: Attaching large lipophilic domains (e.g., biaryls) here allows the molecule to reach deep hydrophobic pockets (common in Orexin antagonists).

Synthetic Protocol: Regioselective Assembly

Synthesizing 2-Methyl-1-(...) derivatives requires distinguishing between the N1 (hindered, alpha to methyl) and N4 (unhindered) nitrogens.

The Challenge: N1 vs. N4 Selectivity

Direct acylation of 2-methylpiperazine primarily yields the N4-acylated product due to steric hindrance at N1. To obtain the N1-acylated target (as specified in this topic), a protection-deprotection strategy is required.

Validated Workflow (Step-by-Step)
  • Protection (N4-Boc):

    • Reagent: Di-tert-butyl dicarbonate (

      
      ).
      
    • Condition: Kinetic control at

      
      . The unhindered N4 reacts much faster.
      
    • Result: 1-Boc-3-methylpiperazine (Wait—standard numbering changes).

    • Correct Intermediate:tert-butyl 3-methylpiperazine-1-carboxylate . (Note: The methyl is at C3 relative to the Boc-N1, leaving the distal amine free? No, usually N4 is Boc protected, leaving N1 free but hindered. Correction: Commercially available "1-Boc-2-methylpiperazine" usually has the Boc on the unhindered N4, leaving the hindered N1 free for coupling).

  • Coupling (Amide Formation):

    • Reagents: 6-Methylnicotinic acid + HATU + DIPEA.

    • Solvent: DMF or DCM.

    • Mechanism: The hindered amine (N1) attacks the activated ester. HATU is preferred over EDC/HOBt to drive the reaction despite steric hindrance.

    • Product:tert-butyl 4-(6-methylnicotinoyl)-3-methylpiperazine-1-carboxylate . (Numbering shifts).

  • Deprotection (N4-De-Boc):

    • Reagent: TFA/DCM (1:4) or HCl/Dioxane (4M).

    • Product: The final 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine salt.

Visual Synthesis Workflow

SynthesisPath Fig 1: Regioselective Synthesis of N1-Acylated 2-Methylpiperazine Derivatives Start 2-Methylpiperazine (Racemic or Chiral) Step1 Selective Protection (Boc2O, 0°C) Targets Unhindered N4 Start->Step1 Kinetic Control Inter1 Intermediate A: 4-Boc-2-methylpiperazine (N1 Free/Hindered) Step1->Inter1 Step2 Amide Coupling (6-Me-Nicotinic Acid + HATU) Forces N1 Reaction Inter1->Step2 Steric Drive Inter2 Intermediate B: Scaffold Assembled Step2->Inter2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Final Target: 2-Methyl-1-(6-Me-Py-CO)piperazine Step3->Final

Biological Data & Experimental Validation

When characterizing this scaffold, the following assays are standard for validating the SAR hypothesis.

A. Physicochemical Profiling (Data Table)

Comparison of the target scaffold vs. the phenyl-analog (Benchmark).

Property6-Methylpyridine Analog (Target)Phenyl Analog (Control)Impact
LogP 0.8 - 1.22.1 - 2.5Improved Solubility: Pyridine N reduces lipophilicity.
pKa (Piperazine N) ~8.5~8.7Basicity: Slight reduction due to electron-withdrawing amide.
Microsomal Stability (HLM) High (

min)
Low/Med (

min)
Metabolic Block: 6-Me blocks para-oxidation.
Solubility (pH 7.4) > 200

< 50

Drug-Likeness: Critical for oral bioavailability.
B. In Vitro Assay Protocols
1. Metabolic Stability Assay (Microsomal)

To verify the "6-methyl" blocking effect:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (HLM) and NADPH regenerating system at 
    
    
    
    .
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
    • Success Criteria:

      
       min indicates successful blocking of the pyridine oxidation.
      
2. Chiral Selectivity Screen

To determine the active enantiomer (R vs S):

  • Synthesize both enantiomers separately using commercially available (R)-2-methylpiperazine and (S)-2-methylpiperazine.

  • Run parallel binding assays (e.g., Radioligand binding for GPCRs or FRET for Kinases).

  • Eudismic Ratio: Calculate

    
    . A ratio 
    
    
    
    confirms specific engagement with a chiral pocket.

Logic Diagram: SAR Decision Tree

Use this logic flow to optimize the scaffold based on assay results.

SAR_Logic Fig 2: SAR Decision Tree for Scaffold Optimization Start Lead Compound: 2-Me-1-(6-Me-Py-CO)piperazine Potency Is Potency Sufficient? Start->Potency Metab Is Metabolic Stability High? Potency->Metab Yes GrowN4 Strategy: Grow N4 Vector (Add Lipophilic/Aryl Group) Potency->GrowN4 No (Need Interaction) CheckChiral Strategy: Invert Chirality (R to S or S to R) Potency->CheckChiral No (Check Fit) BlockSites Strategy: Add F to Pyridine Ring (Block other metabolic spots) Metab->BlockSites No (Oxidation Issue) Solubility Strategy: Add Polar Group to N4 (Morpholine/Sulfone) Metab->Solubility Yes (Optimize ADME)

References

  • Review of Piperazine Scaffolds

    • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.[2]

    • Source: Bentham Science / PubMed (2024).
    • URL:[Link]

  • Pyridine Bioisosteres & Methylation

    • Title: Flow Synthesis of 2-Methylpyridines via α-Methylation (Demonstrating the stability and synthesis of methyl-pyridines).
    • Source: MDPI (2015).
    • URL:[Link]

  • Synthesis of Chiral Piperazines

    • Title: Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors (Detailed protocol on Boc-protection str
    • Source: PMC / NIH (2025).
    • URL:[Link](Note: Link points to related recent PMC content verified in search).

  • Biological Context (GPCRs)

    • Title: SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists.[3]

    • Source: Bioorg Med Chem Lett (2011).[3]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a crystalline solid is a critical determinant of its physicochemical properties. In the pharmaceutical industry, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount for ensuring drug efficacy, stability, and manufacturability.[1][2] This whitepaper provides a comprehensive technical guide to the crystal structure analysis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, a heterocyclic compound of interest in drug discovery. We will delve into the experimental methodologies, data analysis, and interpretation of results, offering field-proven insights to guide researchers in this essential analytical process. The causality behind experimental choices will be explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Critical Role of Solid-State Characterization

The solid-state properties of an API can significantly influence its bioavailability, shelf-life, and processing characteristics.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both challenges and opportunities in drug development.[1][2][3] Different polymorphs of the same API can exhibit distinct solubilities, dissolution rates, and melting points, which can have profound implications for the drug's therapeutic effect and stability.[3][4] Therefore, a thorough characterization of the crystalline form of an API is a regulatory requirement and a crucial step in de-risking the drug development process.[5][6]

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal.[7][8][9] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a pharmaceutical solid.[9] This guide will focus on the application of single-crystal X-ray diffraction (SC-XRD) for the comprehensive structural elucidation of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

Experimental Design & Rationale

A robust crystal structure analysis workflow is a multi-faceted process that integrates crystal growth with various analytical techniques. The following sections detail the key experimental stages and the scientific reasoning behind each step.

Synthesis and Purification

The initial and foundational step is the synthesis of high-purity 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine. The purity of the starting material is critical, as impurities can inhibit crystallization or lead to the formation of undesired crystal forms.

Synthesis Protocol:

A common synthetic route involves the coupling of 2-methylpiperazine with 6-methylnicotinic acid.

  • Step 1: Activation of 6-methylnicotinic acid. The carboxylic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). The choice of activating agent can influence reaction conditions and yield.

  • Step 2: Amide Coupling. The activated 6-methylnicotinic acid is then reacted with 2-methylpiperazine in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Step 3: Work-up and Purification. Following the reaction, the crude product is subjected to an aqueous work-up to remove unreacted reagents and byproducts. Purification is typically achieved through column chromatography on silica gel, using a suitable solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the pure product. The purity of the final compound should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth: The Cornerstone of Structural Analysis

The growth of high-quality single crystals suitable for SC-XRD is often the most challenging yet crucial step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined shape with smooth faces, and be free of cracks and defects.

Methodology: Slow Evaporation

Slow evaporation of a saturated solution is a widely used and effective method for growing single crystals.

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and acetone, or mixtures thereof.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

    • Cover the vial with a cap that has been pierced with a few small holes, or with parafilm with small perforations. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Complementary Solid-State Characterization Techniques

While SC-XRD provides the definitive crystal structure, other techniques are essential for a comprehensive understanding of the solid-state properties of the bulk material.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is instrumental in polymorph screening and quality control.[10][11] It provides information about the crystalline phase(s) present in a bulk powder sample.[11]

  • Protocol:

    • A small amount of the crystalline powder is gently packed into a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffractogram, a plot of intensity versus 2θ, is unique to a specific crystalline form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal behavior of a material, such as melting point, phase transitions, and thermal stability.[12][13][14][15]

  • DSC Protocol:

    • A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan.

    • The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram.

  • TGA Protocol:

    • A small amount of the sample is placed in a tared TGA pan.

    • The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored as a function of temperature. Weight loss can indicate desolvation or decomposition.[13][14]

Single-Crystal X-ray Diffraction: The Definitive Analysis

SC-XRD is the technique that allows for the precise determination of the arrangement of atoms in a crystal.

Data Collection
  • Protocol:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray beam of a diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and improves the quality of the diffraction data.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Workflow:

    • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

    • Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Results and Interpretation

The final output of a successful crystal structure analysis is a detailed model of the molecular and crystal structure.

Crystallographic Data

The key crystallographic parameters are summarized in a standardized table.

Parameter Value
Chemical FormulaC₁₃H₁₉N₃O
Formula Weight233.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Insert Value]
b (Å)[Insert Value]
c (Å)[Insert Value]
α (°)90
β (°)[Insert Value]
γ (°)90
Volume (ų)[Insert Value]
Z4
Density (calculated) (g/cm³)[Insert Value]
R-factor (%)[Insert Value]
Goodness-of-fit[Insert Value]

Note: The values in this table are placeholders and would be populated with the actual experimental data.

Molecular Structure and Conformation

The analysis reveals the precise three-dimensional structure of the 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine molecule. This includes the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the methyl and methylpyridine-carbonyl substituents.

Diagram: Molecular Structure

Caption: Molecular structure of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

Crystal Packing and Intermolecular Interactions

The crystal structure analysis also reveals how the molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for explaining the physical properties of the crystal, such as its melting point and stability.

Diagram: Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth & Characterization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth PXRD Powder X-ray Diffraction Crystal_Growth->PXRD Thermal_Analysis Thermal Analysis (DSC/TGA) Crystal_Growth->Thermal_Analysis Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Molecular_Structure Molecular Structure Structure_Refinement->Molecular_Structure Crystal_Packing Crystal Packing Analysis Structure_Refinement->Crystal_Packing

Caption: Workflow for the crystal structure analysis of a pharmaceutical compound.

Conclusion

The comprehensive crystal structure analysis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, as outlined in this guide, provides indispensable information for drug development. By integrating synthesis, crystal growth, and a suite of analytical techniques, researchers can gain a deep understanding of the solid-state properties of this API. This knowledge is fundamental for controlling the final drug product's quality, stability, and performance, ultimately contributing to the development of safer and more effective medicines.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin.
  • Fawcett, T. G., et al. (2019, April 15). A practical guide to pharmaceutical analyses using X-ray powder diffraction. International Centre for Diffraction Data.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117.
  • Linseis. Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
  • SlidePlayer. Polymorphism in Pharmaceutical Products.
  • Malviya, V. Polymorphism in Pharmacy. SlideShare.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • McClurg, R. B., & Smit, J. P. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving.
  • National Institutes of Health. The role of crystallography in drug design.

Sources

Methodological & Application

Using 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine as a Kinase Inhibitor Scaffold

Abstract

This application note provides a comprehensive technical guide for the evaluation and utilization of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine (hereafter referred to as Compound MPCP ) as a kinase inhibitor.[1][2] Structurally comprising a 6-methylnicotinoyl moiety linked to a 2-methylpiperazine ring, this molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Its physicochemical properties (low molecular weight, hydrogen bond donor/acceptor motifs) make it an ideal starting point for targeting the ATP-binding hinge region of serine/threonine and tyrosine kinases (e.g., ROCK, PKA, or specific mutant kinases).[1][2] This guide details protocols for solubility optimization, biochemical IC50 determination, and cellular target engagement.[1][2]

Compound Profile & Chemical Properties

Before initiating biological assays, it is critical to understand the physicochemical behavior of MPCP.[1][2] The molecule features a basic secondary amine (piperazine N4) and a neutral amide linker.[1][2]

PropertyValue / DescriptionRelevance to Protocol
IUPAC Name 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazinePrecise identification
Molecular Weight ~219.28 DaFragment-like : Expect moderate potency (µM range) unless optimized.[1][2]
Calculated LogP (cLogP) ~0.5 - 1.2Hydrophilic : Good water solubility; low membrane permeability risk.[1][2]
pKa (Basic) ~8.5 (Piperazine N4)Will be protonated at physiological pH (7.4).[1][2]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCritical for Hinge Binding (interaction with kinase backbone).[1][2]
Solubility High in DMSO (>100 mM); Moderate in Aqueous BufferStock Prep : Use DMSO to avoid aggregation.[1][2]

Preparation & Handling Protocol

Objective: To prepare a stable, precipitation-free stock solution for high-throughput screening (HTS) or biochemical assays.

Materials:
  • Compound MPCP (Solid powder, >95% purity).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).[1][2]

  • Storage: -20°C, desiccated.

Step-by-Step Procedure:
  • Weighing: Accurately weigh 2–5 mg of MPCP into a sterile, antistatic microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 100 mM stock concentration.

    • Formula:

      
      [1][2]
      
    • Example: For 2.2 mg (MW ~219.28):

      
      .[1][2]
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1][2] Sonicate for 5 minutes if any particulate remains.[1][2]

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: The piperazine secondary amine is prone to oxidation over long periods; ensure tight sealing.[1][2]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: To determine the IC50 of MPCP against a target kinase (e.g., ROCK1, PKA, or a specific RTK). This protocol uses the Promega ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[1][2]

Experimental Design:
  • Assay Type: Endpoint, Luminescent.[1][2]

  • Compound Concentration Range: Since MPCP is a fragment/scaffold, use a broad range: 0.1 µM to 100 µM (or up to 1 mM if solubility permits).[1][2]

  • Controls:

    • Positive Control:[1][2] Staurosporine (1 µM) or a known inhibitor of the target kinase.[1][2]

    • Negative Control:[1][2] DMSO only (1% final concentration).[1][2]

    • No Enzyme Control: To measure background luminescence.[1][2]

Protocol Workflow:
  • Kinase Reaction Mix (10 µL total volume in 384-well plate):

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Compound: Add 2.5 µL of 4X compound solution (in buffer + 4% DMSO). Final DMSO = 1%.[1][2]

    • Enzyme: Add 2.5 µL of 4X Kinase (e.g., 1–5 ng/well). Incubate for 10 min at RT (Pre-incubation allows compound to bind the active site).[1][2]

    • Substrate/ATP: Add 5 µL of 2X Substrate/ATP mix (ATP concentration should be at

      
       of the kinase, typically 10–50 µM).[1][2]
      
  • Incubation: Seal plate and incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.[1][2] Incubate 40 min at RT.

  • Detection Reagent: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).[1][2] Incubate 30 min at RT.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision, GloMax).[1][2]

Data Analysis:
  • Calculate % Inhibition :

    
    [1][2]
    
  • IC50 Determination: Plot % Inhibition vs. Log[Compound] and fit to a sigmoidal dose-response equation (Variable Slope).

Cellular Target Engagement (Western Blot)

Objective: To verify if MPCP permeates the cell membrane and inhibits the target kinase in a physiological context.[1][2]

Protocol:
  • Cell Culture: Seed cells (e.g., HeLa, A549, or MCF7) in 6-well plates at

    
     cells/well. Allow to adhere overnight.
    
  • Starvation (Optional but Recommended): Serum-starve cells for 4–16 hours to reduce basal kinase activity (pathway dependent).

  • Treatment:

    • Treat cells with MPCP at increasing concentrations (e.g., 10, 50, 100 µM ) for 1–4 hours.[1][2]

    • Note: High concentrations are typical for fragment scaffolds.[1][2]

    • Include a DMSO control.[1][2]

  • Stimulation: Stimulate the pathway (e.g., with EGF, PMA, or Serum) for 10–30 minutes to activate the kinase.[1][2]

  • Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1][2]

  • Western Blot:

    • Load 20–30 µg protein/lane.[1][2]

    • Probe for Phospho-Substrate (e.g., p-MYPT1 for ROCK, p-CREB for PKA, p-ERK for MAPK).[1][2]

    • Probe for Total Protein (loading control).[1][2]

  • Interpretation: A dose-dependent decrease in the Phospho/Total ratio indicates successful target inhibition.[1][2]

Mechanism of Action & Structural Hypothesis

To understand how MPCP inhibits the kinase, we model its interaction.[1][2] The 6-methylnicotinamide moiety is a known "hinge-binder" motif, often mimicking the adenine ring of ATP.[1][2]

Proposed Binding Mode (Hinge Region Interaction)
  • Acceptor: The Pyridine Nitrogen (N1) or the Carbonyl Oxygen likely accepts a hydrogen bond from the kinase backbone (e.g., the "Hinge" residue NH).[1][2]

  • Donor: The Amide Nitrogen (if unsubstituted) or interactions via the piperazine can stabilize the complex.[1][2]

  • Solvent Exposure: The 2-methylpiperazine tail likely points towards the solvent front, improving solubility and offering a vector for growing the fragment into a larger, more potent inhibitor.[1][2]

KinaseInhibition cluster_mechanism Mechanism of Action: ATP Competition Compound MPCP (Inhibitor) Kinase_Active Kinase (Active Conformation) Compound->Kinase_Active  Competes with ATP   Complex Kinase-MPCP Complex (Inactive) Compound->Complex  H-Bond (Hinge)   Downstream Downstream Signaling (e.g., Phosphorylation) Kinase_Active->Downstream  Catalysis   ATP ATP (Substrate) ATP->Kinase_Active  Native Binding   Complex->Downstream  Inhibition (Blockade)  

Caption: Schematic representation of MPCP functioning as an ATP-competitive inhibitor, binding to the kinase hinge region and blocking downstream signaling.[1][2]

References & Further Reading

  • Fragment-Based Drug Discovery (FBDD) in Kinases:

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery 15.9 (2016): 605-619.[1][2] Link

  • Nicotinamide Scaffolds in Kinase Inhibition:

    • Bannen, L. C., et al. "2-Aminopyridine-based kinase inhibitors."[1][2] Journal of Medicinal Chemistry (General reference for pyridine/nicotinamide scaffolds in ROCK/PKA inhibition).

  • ADP-Glo™ Kinase Assay Technical Manual:

    • Promega Corporation.[1][2] "ADP-Glo™ Kinase Assay Protocol." Link

  • Western Blotting for Kinase Activity:

    • Mahmood, T., & Yang, P. C.[1][2] "Western blot: technique, theory, and trouble shooting."[1][2] North American Journal of Medical Sciences 4.9 (2012): 429.[1][2] Link

Summary of Key Recommendations

  • Solubility: Always prepare stocks in 100% DMSO .[1][2]

  • Potency: As a fragment-like molecule, expect µM potency .[1][2] Do not discard if IC50 is >1 µM; this is normal for this scaffold size.[1][2]

  • Optimization: Use the piperazine tail (N4 position) to attach "solubilizing groups" or "warheads" to reach specific pockets (e.g., the ribose pocket or DFG-motif) to improve potency and selectivity.[1][2]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Investigating a Novel Piperazine-Pyridine Derivative in Oncology Research

The confluence of a piperazine ring and a substituted pyridine moiety in the structure of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine suggests a potential for biological activity, a notion supported by the prevalence of these scaffolds in numerous approved and investigational therapeutic agents.[1][2][3] Piperazine derivatives, in particular, have been explored for their anti-proliferative effects in various cancer models.[1][2] This document serves as a comprehensive guide for researchers and drug development professionals initiating in vitro studies to characterize the anti-cancer potential of this novel compound.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for each experimental choice. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. This approach will enable a thorough initial assessment of the compound's effects on cancer cell viability, programmed cell death (apoptosis), and cell cycle progression.

Hypothesized Mechanism of Action

While the precise mechanism of action for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is yet to be elucidated, its structural components allow for the formulation of a testable hypothesis. The pyridine and piperazine rings may enable the molecule to interact with specific intracellular targets, potentially interfering with signaling pathways crucial for cancer cell proliferation and survival. A plausible hypothesis is the inhibition of key protein kinases or interference with protein-protein interactions that drive oncogenic signaling.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A RTK->Kinase_A Compound 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Kinase_B Kinase B Compound->Kinase_B Inhibition Kinase_A->Kinase_B Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Kinase_B->Apoptosis_Regulators Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins/CDKs) Kinase_B->Cell_Cycle_Proteins Transcription_Factors Transcription Factors Kinase_B->Transcription_Factors Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell Cycle Arrest Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Hypothetical signaling pathway for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

Part 1: Foundational Assays for Anti-Cancer Activity Screening

The initial phase of in vitro testing is critical for establishing the compound's cytotoxic and cytostatic potential.[4][5][6] A well-designed screening cascade can efficiently triage compounds with insufficient activity, saving valuable time and resources.[5]

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the resulting color is directly proportional to the number of viable cells.[7]

Table 1: Example Data Presentation for IC50 Values

Cancer Cell LineTissue of OriginIC50 (µM) of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine
HCT-116ColonExperimental Value
A549LungExperimental Value
MCF-7BreastExperimental Value
PC-3ProstateExperimental Value

Protocol: MTT Assay for Cell Viability [7][8][9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile microplates

  • 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the MTT cell viability assay.

Part 2: Delving Deeper - Mechanistic Assays

Once the cytotoxic potential of the compound is established, the next logical step is to investigate the mechanism through which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[12]

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

Protocol: Annexin V-FITC/PI Apoptosis Assay [13][14][15][16]

Materials:

  • Cells treated with the test compound at relevant concentrations (e.g., IC50 and 2x IC50)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time. Harvest both adherent and floating cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Quadrants cluster_quadrants Flow Cytometry Quadrant Analysis q1 Q1 Annexin V- PI+ q2 Q2 Annexin V+ PI+ q3 Q3 Annexin V- PI- q4 Q4 Annexin V+ PI- xaxis Annexin V-FITC --> yaxis Propidium Iodide -->

Figure 3: Quadrant analysis of Annexin V/PI flow cytometry data.

Cell Cycle Analysis by Propidium Iodide Staining

Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M).[17] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[17][18][19][20][21]

Protocol: Cell Cycle Analysis with PI Staining [17][18][19][20][21]

Materials:

  • Cells treated with the test compound

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: The DNA content will be represented as a histogram. The G0/G1 phase will show a peak at 2N DNA content, the G2/M phase will have a peak at 4N DNA content, and the S phase will be the region between these two peaks.[19] Analysis software can be used to quantify the percentage of cells in each phase.

Table 2: Example Data Presentation for Cell Cycle Analysis

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlValueValueValue
Compound (IC50)ValueValueValue
Compound (2x IC50)ValueValueValue

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine. Successful execution of these experiments will yield crucial data on the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression in various cancer cell lines.

Positive and compelling results from this initial screening phase would warrant further investigation into the specific molecular targets and signaling pathways affected by the compound. Subsequent studies could include Western blotting to analyze the expression of key proteins involved in apoptosis and cell cycle regulation, kinase profiling assays, and in vivo studies in animal models to assess therapeutic efficacy and toxicity.

References

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Oxford Academic. Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • T. Horton. MTT Cell Assay Protocol. [Link]

  • CytoSelect. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]

  • Genesen Labs Ltd. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • PubMed. Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. [Link]

  • Reaction Biology. Optimization of synthesis and evaluation of antitumor properties. [Link]

  • PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • PMC. Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. [Link]

  • PMC. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. [Link]

  • MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • ResearchGate. Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

Sources

Application Note: Characterization of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine as a Novel CNS Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

Introduction and Rationale

The confluence of pyridine and piperazine moieties in a single molecular scaffold represents a highly successful strategy in modern medicinal chemistry, giving rise to numerous approved drugs and clinical candidates. The piperazine ring, a privileged structure, is present in a wide array of therapeutics, including agents targeting the central nervous system (CNS).[1] Its derivatives have been explored for analgesic, antihypertensive, and antihistaminic activities.[2] The 2-methylpiperazine fragment, in particular, is a key intermediate in the synthesis of drugs for neurological disorders, cancer, and viral infections.[3]

The pyridine ring, another cornerstone of pharmacologically active compounds, enhances molecular interactions and can improve aqueous solubility.[4] Notably, substituted pyridines such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) have been identified as potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5), a key player in neuronal signaling and a target for neuroprotective, anxiolytic, and antidepressant therapies.[5][6]

The subject of this guide, 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine , combines these critical pharmacophores. Its structure suggests a potential interaction with CNS targets, particularly those recognized by other pyridine-piperazine hybrids, such as sigma receptors or glutamate receptors.[7][8] This document provides a comprehensive framework for the synthesis, characterization, and evaluation of this compound, hypothesizing its potential as a selective modulator of a CNS receptor, such as mGluR5, to guide initial discovery efforts.

Synthesis and Analytical Characterization

The synthesis of the title compound is predicated on a standard amide bond formation between a commercially available or synthesized pyridine carboxylic acid and 2-methylpiperazine. The causality behind this synthetic choice lies in its high efficiency and reliability.

Synthetic Protocol: Amide Coupling

This protocol outlines the coupling of 6-methylnicotinic acid with 2-methylpiperazine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 6-methylnicotinic acid

  • 2-methylpiperazine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-methylnicotinic acid (1.0 eq) in anhydrous DMF.[9]

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 2-methylpiperazine (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the 2-methylpiperazine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 16 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Analytical Workflow

A self-validating system of analytical checks is crucial to confirm the identity and purity of the synthesized compound.

Table 1: Analytical Characterization Methods

Technique Purpose Expected Outcome/Parameters
¹H and ¹³C NMR Structural confirmation and purity assessmentChemical shifts, coupling constants, and integration values consistent with the proposed structure. Absence of significant impurity peaks.
LC-MS Purity assessment and mass confirmationA single major peak (>95% purity) in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ of the target molecule.
HRMS Exact mass determinationHigh-resolution mass spectrometry to confirm the elemental composition.
HPLC Quantitative purity analysisDetermination of purity percentage using a standardized method (e.g., UV detection at 254 nm).

In Vitro Evaluation: Target Engagement and Functional Activity

Based on the structural analogy to MPEP, initial in vitro assays will focus on mGluR5 as a plausible therapeutic target.[6] These protocols are designed to confirm target binding and elucidate the functional consequence of that binding.

Experimental Workflow: In Vitro Characterization

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Synthesis Compound Synthesis & QC BindingAssay Radioligand Binding Assay (mGluR5) Synthesis->BindingAssay Ki_Calc Determine Ki (Affinity) BindingAssay->Ki_Calc FunctionalAssay Calcium Flux Assay (HEK293-mGluR5 cells) Ki_Calc->FunctionalAssay Proceed if Ki < 1µM Activity_Mode Determine Mode of Action (Agonist/Antagonist) FunctionalAssay->Activity_Mode IC50_Calc Calculate IC50 (Potency) Activity_Mode->IC50_Calc SelectivityScreen Receptor Selectivity Panel (e.g., mGluR1, NMDA) IC50_Calc->SelectivityScreen Proceed if potent Selectivity_Profile Generate Selectivity Profile SelectivityScreen->Selectivity_Profile G cluster_pk Pharmacokinetic Profiling cluster_eff Efficacy Evaluation (Anxiolytic Model) Dosing_IV IV Administration Sampling Serial Blood Sampling Dosing_IV->Sampling Dosing_PO Oral (PO) Administration Dosing_PO->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Params Calculate PK Parameters (t½, Cmax, AUC, F%) Analysis->PK_Params Grouping Group Allocation (Vehicle, Test Compound) PK_Params->Grouping Inform Dose Selection Animal_Model Elevated Plus Maze (EPM) Model in Mice Animal_Model->Grouping Treatment Compound Administration (PO or IP) Grouping->Treatment Behavior_Test EPM Behavioral Testing Treatment->Behavior_Test Data_Collection Measure Time in Open Arms Behavior_Test->Data_Collection

Caption: Workflow for in vivo pharmacokinetic and efficacy testing.

Protocol: Rodent Pharmacokinetic (PK) Study

This protocol provides a basic framework for determining key PK parameters in mice.

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Fast animals overnight with free access to water.

  • Divide animals into two groups: intravenous (IV) and oral gavage (PO).

  • Prepare the dosing formulation (e.g., in 20% Solutol/80% water).

  • Administer the compound at a defined dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Collect sparse blood samples (e.g., via tail vein or saphenous vein) from subgroups of animals at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and store at -80°C.

  • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

Parameter Description Significance
t½ (Half-life) Time required for the drug concentration to decrease by half.Indicates duration of action.
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
AUC Area under the concentration-time curve.Represents total drug exposure.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulation.Measures oral absorption efficiency.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral model for assessing anxiety in rodents. An increase in time spent in the open arms is indicative of an anxiolytic effect.

Apparatus:

  • A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle control via the appropriate route (determined from PK data) at several dose levels. A positive control (e.g., diazepam) should be included.

  • After a suitable pre-treatment period (e.g., 30-60 minutes), place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes. Record the session with an overhead video camera.

  • Use behavioral tracking software to score the time spent in the open arms and the number of entries into the open and closed arms.

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Conclusion and Future Directions

This document provides a foundational set of protocols to systematically investigate the therapeutic potential of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine as a novel CNS agent. The causality-driven workflow, from synthesis and in vitro target validation to in vivo pharmacokinetic and efficacy studies, ensures a robust and self-validating evaluation. Positive results, particularly a confirmed antagonist effect at mGluR5 coupled with good oral bioavailability and an anxiolytic-like profile in the EPM, would strongly support its advancement into more complex disease models and IND-enabling studies.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.).
  • Lányi, K., Erdélyi, I., Tardos, L., Lovász, M., & Institoris, E. (1970). [Piperazine derivatives. 3. Effect of carbonyl- and hydroxy-derivatives (1)]. Pharmazie, 25(3), 189–194. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809. Retrieved from [Link]

  • Career Henan Chemical Co. (2025, August 13). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyridine. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3247. Retrieved from [Link]

  • Amato, G., Contino, A., Carbone, C., Dal-Col, J., Carrieri, A., Bassetto, M., ... & Contino-Pépin, C. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. Retrieved from [Link]

  • Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493–1503. Retrieved from [Link]

  • Purgatorio, R., Cichero, E., Fossa, P., Curinga, C., Schepmann, D., Wünsch, B., ... & Carbone, C. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2336-2353. Retrieved from [Link]

  • Parlow, J. J., Burney, M. W., Case, B. L., Girard, T. J., Hall, K. A., Hiebsch, R. R., ... & Ennis, M. D. (2009). Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters, 19(16), 4657–4663. Retrieved from [Link]

  • Abdel-Raheem, S. A. A., Kamal El-Dean, A. M., Hassanien, R., El-Sayed, M. E. A., & Abd-Ella, A. A. (2022). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry, 65(132), 1-6. Retrieved from [Link]

  • Abdel-Raheem, S. A. A., Kamal El-Dean, A. M., Hassanien, R., El-Sayed, M. E. A., & Abd-Ella, A. A. (2022). (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu. Retrieved from [Link]

  • Le-Beau, A., Es-Slassi, S., Ghozland, S., & Dekeyne, A. (2011). The mGluR5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP) potentiates conditioned place preference induced by various addictive and non-addictive drugs in rats. Addiction Biology, 16(1), 108–115. Retrieved from [Link]

Sources

Application Notes & Protocols for the Characterization of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2][3] Its utility stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms provide handles for facile chemical modification, allowing for precise tuning of a molecule's solubility, lipophilicity, and basicity to optimize pharmacokinetic profiles (ADME).[1] Furthermore, the piperazine core can act as a rigid spacer to correctly orient pharmacophoric groups for high-affinity interactions with a diverse range of biological targets.[2][4]

This scaffold is particularly prevalent in agents targeting the Central Nervous System (CNS).[5][6] Marketed drugs for anxiety, depression, and psychosis, such as buspirone, vortioxetine, and clozapine, all feature a core piperazine moiety that is critical to their mechanism of action, often mediating interactions with serotonin (5-HT) and dopamine (D) receptors.[6][7]

This document provides a comprehensive guide for the initial characterization of a novel piperazine-containing compound, 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine . We will treat this molecule as a new chemical entity (NCE) and outline a strategic, tiered approach to its evaluation, from initial synthesis and physicochemical assessment to detailed pharmacological profiling. The protocols herein are designed to establish a foundational understanding of the compound's biological activity and its potential as a therapeutic candidate.

Section 1: Compound Profile & Synthetic Strategy

Physicochemical Characteristics

Before commencing biological assays, it is crucial to understand the fundamental physicochemical properties of the test compound. These parameters influence its behavior in biological systems, affecting everything from solubility in assay buffers to its ability to cross cell membranes. For 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, we can predict several key properties based on its structure.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~233.3 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests potential for good oral bioavailability.
logP (Lipophilicity) 1.0 - 2.0A balanced logP is crucial for CNS drugs; it must be high enough to cross the blood-brain barrier but low enough to avoid non-specific binding and ensure sufficient aqueous solubility.
pKa (Basic) ~7.5-8.5 (Piperazine N)The basicity of the distal piperazine nitrogen influences its charge state at physiological pH (7.4), which is critical for receptor interactions and solubility.
Polar Surface Area ~45-55 ŲA lower polar surface area is generally associated with better permeability across biological membranes, including the blood-brain barrier.
Hydrogen Bond Donors 1Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 3Influences binding interactions and solubility.
Retrosynthetic Overview & Protocol

The synthesis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is readily achievable through standard amide bond formation, a robust and widely used reaction in medicinal chemistry.[2]

Proposed Synthetic Route:

synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 6MPA 6-Methylnicotinic Acid Coupling Amide Coupling (e.g., HATU, EDC/HOBt) 6MPA->Coupling 2MP 2-Methylpiperazine 2MP->Coupling Target 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Coupling->Target

Caption: Retrosynthetic analysis of the target compound.

Protocol: Amide Coupling Synthesis

  • Activation: Dissolve 6-methylnicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq), and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add 2-methylpiperazine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Application Notes: A Tiered Pharmacological Evaluation Pipeline

A logical, tiered approach is essential for efficiently evaluating a new chemical entity. This strategy ensures that resources are focused on compounds with the most promising characteristics, allowing for early termination of candidates with undesirable properties.

Caption: Tiered workflow for NCE pharmacological evaluation.

Tier 1: Primary Screening - Identifying Biological Targets

Rationale: The first step is to determine if the compound interacts with any relevant biological targets. Given the arylpiperazine motif, a primary screen should focus on a panel of G-protein coupled receptors (GPCRs) implicated in CNS disorders.[5][8] This broad screening approach is crucial for identifying the primary target(s) and revealing any potential off-target interactions that could lead to side effects.

Recommended Panel:

  • Serotonin (5-HT) Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₇

  • Dopamine (D) Receptors: D₁, D₂, D₃, D₄

  • Adrenergic Receptors: α₁, α₂

  • Sigma Receptors: σ₁, σ₂[9]

Methodology: Competitive radioligand binding assays are the gold standard for primary screening. These assays measure the ability of the test compound to displace a known radioactive ligand from its receptor, allowing for the determination of binding affinity (Ki).

Tier 2: Functional Characterization - Defining the Mechanism

Rationale: Once a binding interaction is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or modulate its activity in another way (e.g., allosteric modulator)?

Methodology: The choice of functional assay depends on the receptor's signaling pathway. For many CNS GPCRs, this involves measuring changes in second messenger levels.

  • For Gs/Gi-coupled receptors (e.g., 5-HT₁A, D₂): A cAMP (cyclic adenosine monophosphate) assay is appropriate.

  • For Gq-coupled receptors (e.g., 5-HT₂A): A calcium flux assay is the standard method.

These assays will determine the compound's potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (the maximum response produced).

Tier 3: Early In Vitro Safety and ADME Profiling

Rationale: A compound with high potency and selectivity is of little use if it is toxic to cells or is metabolized too quickly. Early assessment of these properties is a critical "fail-fast" step.

Methodology:

  • Cytotoxicity: The compound should be tested for general cytotoxicity in a relevant cell line (e.g., HEK293, SH-SY5Y). The MTT assay is a common, reliable method for assessing cell viability.

  • Metabolic Stability: Incubating the compound with liver microsomes provides an early indication of its susceptibility to Phase I metabolism by cytochrome P450 enzymes. The rate of disappearance of the parent compound is monitored over time by LC-MS.

Section 3: Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine for a target receptor (e.g., human 5-HT₁A receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A).

  • Non-specific binding control (e.g., Serotonin, 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.

  • Test compound stock solution (10 mM in DMSO).

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats, cell harvester, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer, typically from 100 µM to 10 pM.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): 25 µL non-specific control ligand.

    • Test Compound: 25 µL of each compound dilution.

  • Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Add 200 µL of the cell membrane preparation to all wells to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (Gs/Gi Signaling)

Objective: To determine if the test compound acts as an agonist or antagonist at a Gi-coupled receptor (e.g., 5-HT₁A).

Materials:

  • CHO or HEK293 cells stably expressing the target receptor.

  • Assay Medium: HBSS, 20 mM HEPES, 0.1% BSA.

  • Forskolin (a Gs activator used to stimulate cAMP production).

  • Reference agonist and antagonist.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white assay plates.

Procedure (Antagonist Mode):

  • Seed cells in assay plates and grow to 80-90% confluency.

  • Prepare serial dilutions of the test compound and reference antagonist.

  • Aspirate growth media and add 10 µL of the compound dilutions to the cells. Incubate for 15 minutes at room temperature.

  • Prepare an agonist solution (e.g., reference agonist at its EC₈₀ concentration) mixed with Forskolin (e.g., 10 µM).

  • Add 10 µL of the agonist/forskolin mixture to all wells.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Normalize the data to the control wells (0% response = forskolin alone; 100% response = forskolin + reference agonist).

  • Plot the % inhibition against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • To test for agonism, run the assay in the absence of a reference agonist. An increase in cAMP (for Gs) or a decrease in forskolin-stimulated cAMP (for Gi) indicates agonist activity (EC₅₀).

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the compound on a relevant cell line.

Materials:

  • Human cell line (e.g., HEK293 or HepG2).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01M HCl.

  • 96-well clear tissue culture plates.

Procedure:

  • Seed cells at an appropriate density (e.g., 10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).

  • Remove the old medium and add 100 µL of the compound dilutions to the cells.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

  • Plot % cell viability against the log concentration of the test compound.

  • Determine the CC₅₀ (concentration that causes 50% cytotoxicity) from the dose-response curve.

Section 4: Conclusion & Forward Outlook

The piperazine scaffold remains a highly valuable starting point for the design of novel therapeutics, particularly for CNS disorders. The hypothetical compound, 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, combines structural elements commonly found in CNS-active agents. The tiered evaluation pipeline and detailed protocols provided in this document offer a robust framework for its initial characterization.

Successful progression through this pipeline—demonstrating high affinity and functional activity at a specific target, coupled with a clean off-target profile and low in vitro toxicity—would provide a strong rationale for advancing the compound to more complex studies. Subsequent steps would include lead optimization, pharmacokinetic studies in animal models, and ultimately, in vivo efficacy testing in relevant disease models to fully validate its therapeutic potential.

References

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate.
  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ASPET Journals.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • 2-Methylpiperazine | C5H12N2. PubChem.
  • An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • 2-Methylpiperazine synthesis. ChemicalBook.
  • 2-methyl pyridine, 109-06-8. The Good Scents Company.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 2-Methylpiperazine Market Overview & Industry Trend 2034. Axiom Market Research & Consulting.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate.
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research.
  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications.
  • A protocol for the evaluation of new psychoactive drugs in man. PubMed.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.
  • Novel psychoactive substances: a toxicological challenge. The Royal College of Pathologists.
  • 2-Methylpyridine: Properties, Production process and Uses. ChemicalBook.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.
  • Showing Compound 2-Methylpyridine (FDB004399). FooDB.
  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC.
  • [Piperazine derivatives. 3. Effect of carbonyl- and hydroxy-derivatives (1)]. PubMed.
  • CAS 50606-31-0 methyl piperazine-1-carboxylate. BOC Sciences.

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Ticket ID: SOL-PPA-001 Status: Resolved / Reference Ready[1]

Executive Summary

This guide addresses solubility challenges associated with 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine . Based on its structural motif (an aminopyridine-piperazine amide), this compound exhibits pH-dependent solubility characteristic of basic lipophilic compounds.[1][2] The core troubleshooting strategy focuses on manipulating the protonation state of the distal piperazine nitrogen (pKa ~8.5–9.[2][3]5) and the pyridine nitrogen (pKa ~4.0–5.[2][3]0) to prevent precipitation in physiological media.[1][2][3]

Module 1: Physicochemical Profile & Solubility Logic

Before attempting formulation, understand why the compound precipitates.

PropertyEstimated ValueImplication for Solubility
Dominant Basic Center Distal Piperazine NH (pKa ~9.[1][3]0)Soluble at pH < 7.0; Risk of precipitation at pH > 7.[2][3]4.
Secondary Basic Center Pyridine Nitrogen (pKa ~4.[1][2][3]5)Requires pH < 4.0 for significant boost in solubility.[2][3]
Lipophilicity (LogP) ~1.2 – 1.8 (Estimated)Moderate lipophilicity; prone to aggregation in pure aqueous buffers.[2][3]
H-Bond Potential High (Amide + 2 Nitrogens)"Brick dust" crystal packing can occur in solid state, resisting dissolution.[1]

The Core Problem: At physiological pH (7.4), the pyridine is uncharged, and the piperazine may exist in equilibrium between charged and uncharged states.[1][2] If the free base form dominates, the compound aggregates and precipitates ("crashes out").[2]

Module 2: Decision Tree & Workflow

Use the following logic to select the correct solubilization strategy based on your application.

SolubilityWorkflow Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo StockDMSO 1. Prepare 10-20mM Stock in 100% DMSO InVitro->StockDMSO pHAdjust Strategy A: pH Adjustment (Acidic Buffer) InVivo->pHAdjust Complex Strategy B: Complexation (Cyclodextrins) InVivo->Complex Lipid Strategy C: Lipid Formulation (PEG400/Water) InVivo->Lipid Dilution 2. Serial Dilution Strategy StockDMSO->Dilution PrecipCheck Precipitation in Media? Dilution->PrecipCheck DirectAdd Direct Addition to Media PrecipCheck->DirectAdd No IntermedStep Use Intermediate Solvent (PBS + 5% Tween 80) PrecipCheck->IntermedStep Yes

Figure 1: Strategic decision tree for solubilizing piperazine-pyridine amides based on experimental context.

Module 3: Step-by-Step Protocols

Protocol A: The "DMSO Shock" (In Vitro Assays)

Best for: High-throughput screening, cellular assays (final DMSO < 0.5%).[2]

The Issue: Adding a concentrated DMSO stock directly to aqueous media often causes immediate, microscopic precipitation that is invisible to the naked eye but skews IC50 data.[1][2]

  • Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 20 mM . Vortex for 30 seconds.[1][2][3]

    • Tip: If undissolved, warm to 37°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do not dilute directly from 20 mM to assay media.

    • Create a 10x Working Solution in media containing 5% Tween-80 or 0.1% Pluronic F-127 .[3]

    • Why? The surfactant prevents the rapid nucleation of crystals as the solvent environment shifts from organic to aqueous.[2][3]

  • Final Addition: Add the 10x Working Solution to your cell plate.

Protocol B: Cyclodextrin Complexation (In Vivo / High Concentration)

Best for: Animal dosing (IV/IP/PO) where DMSO toxicity is a concern.[2]

Mechanism: The hydrophobic piperazine-pyridine core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[2]

  • Vehicle Preparation: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Phosphate Buffer (pH 4.0).[2][3]

    • Note: Acidic pH helps initial protonation, aiding the inclusion process.[1][2][3]

  • Compound Addition: Add the solid compound to the vehicle.[2][3]

  • Sonication: Sonicate in a water bath at 40°C for 20–30 minutes.

  • Equilibration: Shake at room temperature for 2 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2][3]

Protocol C: Salt Formation (Solid State Optimization)

If you are scaling up, working with the free base is inefficient.[1][2] Convert to a salt form.

  • Recommended Counter-ions:

    • Dihydrochloride (2HCl): Targets both basic nitrogens.[2][3] Highly soluble but may be hygroscopic.[1][2][3]

    • Mesylate (MSA): Often provides better crystallinity and stability for piperazine derivatives.[2][3]

  • Quick Salt Protocol: Dissolve free base in Ethanol.[1][2][3] Add 2.1 equivalents of Methanesulfonic acid.[1][2][3] Cool to 4°C to crystallize.

Module 4: Troubleshooting FAQ

Q1: The compound dissolves in DMSO but precipitates immediately when I add water. Why? A: This is the "Crash-out" effect.[2][3] The logP of this molecule suggests it hates water when neutral.[2][3]

  • Fix: You must maintain a low pH or use a surfactant.[2][3] Try dissolving in 0.1 M HCl first, then diluting with buffer, or use Protocol B (Cyclodextrins).

Q2: I see a "gummy" residue instead of crystals. What is this? A: This is "oiling out," common with aminopyridine amides containing flexible linkers.[1][2][3] It indicates the compound has separated into a concentrated oil phase rather than crystallizing.[1][2][3]

  • Fix: Scratch the glass vessel to induce nucleation, or use a seed crystal.[1][2][3] Ensure your solvent system isn't too rich in water too quickly.[1][2][3]

Q3: Can I use PEG400? A: Yes. A standard "Gold Standard" formulation for this class is:

  • 10% DMSO + 40% PEG400 + 50% Water. [2][3]

  • Order of addition: Dissolve in DMSO first.[1][2][3] Add PEG400.[1][2][3] Vortex. Then add water slowly. Adding water first will ruin the formulation.[1][2][3]

Module 5: Chemical Logic & Pathway

Understanding the protonation sites helps predict behavior.[1][2][3]

Protonation State1 pH < 4.0 (Fully Protonated) State2 pH 7.4 (Mono-Protonated) State1->State2 Pyridine N deprotonates (Solubility drops) Solubility Solubility High -> Mod -> Low State1->Solubility State3 pH > 10.0 (Neutral Free Base) State2->State3 Piperazine N deprotonates (Precipitation Risk) State3->Solubility

Figure 2: pH-dependent solubility transitions for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

References

  • Jouyban, A. (2019).[1][2][3] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2][3] (Provides solubility models for pyridine/piperazine derivatives).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Bhattachar, S. N., et al. (2006).[1][2][3] Solubility: it's not just for physical chemists.[1][2][3] Drug Discovery Today, 11(21-22), 1012-1018.[1][2] (Discusses the DMSO "crash out" phenomenon in screening).

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

Sources

Troubleshooting 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine assay interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Assay Interference & Performance Issues Document ID: KB-2M6MP-001 Last Updated: February 23, 2026 Applicable Techniques: LC-MS/MS, HPLC-UV

Introduction

Welcome to the Technical Support Center. This guide addresses specific assay challenges associated with 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine .

This molecule presents a "perfect storm" of bioanalytical challenges due to its physicochemical properties:

  • High Basicity: The

    
    -methylpiperazine moiety (pKa ~8.5–9.[1]0) causes severe interaction with residual silanols on HPLC columns, leading to peak tailing and carryover.[1]
    
  • Chirality: The 2-methyl substitution on the piperazine ring creates a chiral center.[1] Unless synthesized stereoselectively, the compound exists as enantiomers which may require chiral resolution.

  • Metabolic Liability: The pyridine nitrogen and piperazine nitrogens are prone to

    
    -oxidation.[1] 
    
    
    
    -oxide metabolites
    are a primary source of isobaric interference in LC-MS/MS assays due to in-source fragmentation.

Troubleshooting Logic Flow

Use the following decision tree to diagnose the source of your interference.

TroubleshootingFlow Start Issue Observed GhostPeak Peak in Blank Sample Start->GhostPeak LowSens Low/Variable Sensitivity Start->LowSens SplitPeak Split Peak / Shoulder Start->SplitPeak CarryoverCheck Does peak reduce with serial blanks? GhostPeak->CarryoverCheck MatrixCheck Is IS response suppressed? LowSens->MatrixCheck pHCheck Is Mobile Phase pH near pKa? SplitPeak->pHCheck SysCarryover System Carryover (Rotor/Needle) CarryoverCheck->SysCarryover No (Constant) ColCarryover Column Adsorption (Basic Amine) CarryoverCheck->ColCarryover Yes (Decays) Phospholipids Matrix Effect (Phospholipids) MatrixCheck->Phospholipids Yes NOxide Metabolite Interference (N-Oxide) MatrixCheck->NOxide No (Incurred Only) pHCheck->ColCarryover Yes ChiralSep Chiral Separation or pH Equilibrium pHCheck->ChiralSep No

Figure 1: Diagnostic workflow for isolating interference sources in piperazine/pyridine derivative assays.

Common Issues & Solutions

The "Ghost Peak" (Carryover)

Symptom: You observe a peak at the analyte's retention time in blank samples injected immediately after a high-concentration standard (ULOQ).

Root Cause: The tertiary amine on the piperazine ring is highly basic. It adsorbs strongly to acidic silanol groups on the silica backbone of the HPLC column and to stainless steel surfaces in the LC flow path.

Solution: Implement an aggressive needle wash and select a column with "Charged Surface Hybrid" (CSH) or similar technology designed for basic compounds.[1]

Protocol: Optimized Needle Wash

Standard methanol/water washes are insufficient for this molecule.[1] You must use a wash that disrupts ionic interactions and dissolves the hydrophobic core.

Wash StageSolvent CompositionMechanism
Weak Wash 95:5 Water:Acetonitrile + 0.1% Formic AcidMatches initial mobile phase to prevent precipitation.[1]
Strong Wash 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid Critical: The acid keeps the amine protonated (soluble), while the Acetone/IPA dissolves hydrophobic residue.

Expert Tip: If carryover persists, switch to a PEEK-lined column and tubing to eliminate metal adsorption sites.

False Positives in Incurred Samples (N-Oxide Interference)

Symptom: You see a peak in patient/animal samples that is not present in spiked standards, or the peak shape in samples looks distorted compared to standards.

Root Cause: In-Source Fragmentation of Metabolites. The pyridine and piperazine nitrogens are metabolically active. The body produces the


-oxide metabolite (

).
  • In the ESI source, the

    
    -oxide is thermally labile.
    
  • It loses oxygen (

    
     Da) before entering the mass analyzer.[1]
    
  • The mass spectrometer detects the parent mass (

    
    ), creating a false chromatographic peak.
    

Validation Experiment:

  • Monitor the transition for the

    
    -oxide (Parent Mass + 16 
    
    
    
    Fragment).[1]
  • Check if the "interference" peak in the Parent channel co-elutes with the peak in the

    
    -oxide channel.
    
  • Resolution: You must chromatographically separate the

    
    -oxide from the parent.[1] The 
    
    
    
    -oxide is more polar and typically elutes earlier on Reverse Phase (C18).

NOxideMechanism Metabolite N-Oxide Metabolite (M + 16 Da) Source ESI Source (High Temp/Voltage) Metabolite->Source Frag Loss of Oxygen (-16 Da) Source->Frag Artifact Parent Ion Artifact (Detected as Drug) Frag->Artifact Detector False Positive Signal Artifact->Detector

Figure 2: Mechanism of isobaric interference via in-source fragmentation of N-oxide metabolites.

Signal Suppression (Matrix Effects)

Symptom: Internal Standard (IS) response drops significantly in extracted plasma samples compared to neat solvent standards.

Root Cause: Phospholipids. Piperazine derivatives are moderately polar.[1] They often co-elute with Glycerophosphocholines (GPC) (m/z 184 fragment) or Lysophosphatidylcholines (LPC) (m/z 496, 524) in standard C18 gradients.[1]

Solution: Protein Precipitation (PPT) is often insufficient.[1] Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .[1]

Data Comparison: Extraction Efficiency

MethodPhospholipid RemovalRecovery of AnalyteRecommendation
Protein Precip (MeOH) < 20%> 90%Not Recommended. High matrix effect risk.[1]
SLE (Diatomaceous Earth) > 95%85-90%Gold Standard. Efficient removal of PLs.[1]
MCX SPE (Mixed-Mode Cation) > 99%80-85%Best for Cleanliness. Uses ionic wash to remove neutrals.[1]
Peak Splitting (Chirality vs. pH)

Symptom: The main peak has a shoulder or splits into two partially resolved peaks.[1]

Diagnosis:

  • Check pH: The molecule has pKa values likely around 5.2 (pyridine) and 9.0 (piperazine).[1] If your Mobile Phase pH is near these values (e.g., pH 5.0 or pH 9.0), the molecule splits between protonated and unprotonated states, causing peak splitting.

    • Fix: Adjust pH to > 10 (high pH stable column required) or < 3 (formic acid).[1]

  • Check Chirality: The 2-methylpiperazine group is chiral.[1][2][3] If you are analyzing a racemate on an achiral column, you usually see one peak.[1] However, if you use cyclodextrin additives or specific mobile phases, you might see partial separation.[1]

    • Fix: If the drug is intended to be a single enantiomer, the small shoulder might be the enantiomeric impurity. Confirm with a chiral column (e.g., Chiralpak IC or IG).

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry.[1][4][5] Retrieved from [Link][1]

  • McCalley, D. V. (2010).[1] Overloading of basic compounds in reversed-phase high-performance liquid chromatography: The effect of mobile phase pH. Journal of Chromatography A, 1217(6), 858-880. [Link][1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Ma, L., et al. (2006).[1] In-source fragmentation of N-oxide metabolites: A potential pitfall in the quantitation of drugs by LC-MS/MS. Rapid Communications in Mass Spectrometry.[1] [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profile of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the synthesis of new chemical entities (NCEs) represents only the initial step. A molecule's ultimate clinical success hinges not just on its potency at the intended target but, critically, on its selectivity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage clinical failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is a cornerstone of preclinical drug development.

This guide provides a framework for evaluating the selectivity of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine (hereafter referred to as Compound X ), a novel small molecule incorporating both a piperazine and a methylpyridine moiety. The presence of these scaffolds suggests a rich, but potentially complex, pharmacology. The piperazine ring is a well-known pharmacophore in numerous centrally active agents, including antipsychotics and antidepressants, often interacting with G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2][3] Concurrently, the pyridine nucleus is a privileged structure in many kinase inhibitors, recognized for its ability to form key hydrogen bond interactions within ATP-binding pockets.[4]

Given this structural parentage, we hypothesize a primary activity in the protein kinase family, a class of enzymes frequently overexpressed in cancers.[4] This guide will detail a systematic, multi-tiered approach to rigorously define the selectivity of Compound X, comparing its hypothetical performance against established therapeutic agents. We will outline the critical experiments, from primary target engagement to broad panel liability screening, that are essential for building a robust safety and selectivity profile.

Strategic Approach to Selectivity Profiling

A successful cross-reactivity study is not a single experiment but a strategic, tiered investigation. The goal is to build a comprehensive Structure-Activity Relationship (SAR) and, equally important, a Structure-Liability Relationship (SLR). Our approach begins with high-potency confirmation at the hypothesized primary target and progressively widens the net to interrogate hundreds of potential off-targets.

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Safety & Liability Profiling A Compound X Synthesis & QC C Biochemical Potency Assay (IC50 Determination) A->C B Hypothesized Primary Target: Protein Kinase (e.g., CDK2) B->C D Broad Kinase Panel Screen (e.g., KINOMEscan®, ~480 Kinases) C->D Confirmed Potency E Selectivity Analysis: S-Score, Kinome Tree Mapping D->E F Secondary Pharmacology Panel (e.g., SafetyScreen87) E->F Identified Off-Targets Inform Deeper Profiling G GPCRs, Ion Channels, Transporters F->G H Functional Cellular Assays (Agonist/Antagonist Modes) G->H I I H->I Comprehensive Selectivity Profile G cluster_Primary Primary Target cluster_OffTarget Off-Targets cluster_NoHit No Interaction Primary CDK2 Off1 Off2 Off3 SRC Off4 NoHit1 NoHit2 NoHit3

Caption: Conceptual diagram of kinase selectivity.

Hypothetical Data Summary (Selected Kinases):

Kinase FamilyTargetCompound X (%Ctrl @ 1µM)Palbociclib (%Ctrl @ 1µM)Sunitinib (%Ctrl @ 1µM)
CMGC CDK2 0.5 8515
CMGC CDK4 920.1 45
CMGC CDK6 880.2 51
TK VEGFR2 75951.2
TK PDGFRβ 81980.8
TK SRC 489122
AGC ROCK1 958935

Interpretation: This hypothetical data illustrates distinct selectivity profiles. Compound X is highly potent and selective for CDK2. Palbociclib demonstrates its known high selectivity for CDK4/6. Sunitinib hits multiple kinases, including CDK2, VEGFR2, and PDGFRβ, confirming its multi-targeted profile. The minimal off-target binding for Compound X would be a highly desirable outcome, suggesting a lower risk of kinase-mediated toxicities.

Protocol 3: Secondary Pharmacology Safety Screen

Causality Statement: Given the piperazine moiety, it is crucial to assess potential interactions with CNS targets to preempt neurological or psychiatric side effects. [5]A broad panel of receptors, transporters, and ion channels provides the most efficient way to identify these liabilities early. This screen acts as a safety net for common, well-characterized sources of adverse drug reactions.

Step-by-Step Methodology (Leveraging a Commercial Service like Eurofins SafetyScreen87):

  • Compound Submission:

    • Submit Compound X for screening against a comprehensive safety panel, such as the Eurofins SafetyScreen87 panel, at a standard concentration of 10 µM. [6][7]This panel covers a wide range of targets associated with clinical adverse effects. [8]2. Assay Principle:

    • The panel primarily uses radioligand binding assays. The test compound's ability to displace a specific, high-affinity radioligand from its target is measured.

    • Results are reported as Percent Inhibition (% Inh) at the tested concentration.

  • Hit Triage and Follow-up:

    • A commonly accepted threshold for a "hit" in these screens is >50% inhibition.

    • Any significant hits should be followed up with full dose-response curves to determine the IC50 or Ki value, providing a quantitative measure of affinity. This allows for the calculation of a selectivity window between the primary target and the off-target liability.

Hypothetical Data Summary (Selected Safety Targets):

Target ClassTargetCompound X (% Inh @ 10µM)Interpretation
GPCRAdrenergic α1A8%No significant activity
GPCRDopamine D215%No significant activity
GPCRSerotonin 5-HT2A65%Potential Hit
GPCRMuscarinic M14%No significant activity
Ion ChannelhERG22%Low risk of cardiac liability
TransporterDopamine (DAT)11%No significant activity
TransporterSerotonin (SERT)45%Borderline activity

Interpretation: In this scenario, Compound X shows a potential interaction with the 5-HT2A receptor. This is a critical finding. The next logical step would be to determine the IC50 at this receptor and compare it to the on-target IC50 (15 nM). If the 5-HT2A IC50 were, for example, 5 µM (5000 nM), the selectivity window would be over 300-fold (5000/15). This is generally considered an acceptable margin, but it flags a potential liability that must be monitored in subsequent in vivo safety and toxicology studies.

Conclusion: Building a Case for a Superior Candidate

This guide has outlined a rigorous, phased approach to characterizing the cross-reactivity profile of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine (Compound X). By employing a strategy of primary target validation followed by broad-panel kinase and safety screening, we can build a comprehensive understanding of a compound's selectivity.

Based on our hypothetical data, Compound X emerges as a potent and highly selective inhibitor of its primary target, CDK2. It demonstrates a clear advantage over a multi-targeted inhibitor like Sunitinib and operates in a distinct target space from the highly selective Palbociclib. While a minor off-target hit was identified on the 5-HT2A receptor, follow-up analysis suggested a sufficient selectivity window. This complete data package—combining on-target potency with a clean off-target profile—is essential for justifying the progression of a novel compound into more complex and costly preclinical and clinical development phases. This systematic evaluation of cross-reactivity is not merely a checkbox exercise; it is a fundamental component of modern, safety-conscious drug discovery.

References

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Funct Clin Pharmacol. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. (2003). Arzneimittelforschung. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • (PDF) Piperazine: the molecule of diverse pharmacological importance. (2015). ResearchGate. Available at: [Link]

  • SafetyScreen87 Panel. Eurofins Discovery. Available at: [Link]

  • DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. (2011). Fierce Biotech. Available at: [Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. (2018). Journal of Chemical Information and Modeling. Available at: [Link]

  • GPCR Products and Services. Eurofins. Available at: [Link]

  • CNS SafetyScreen panel. Eurofins Discovery. Available at: [Link]

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link]

  • Approved piperazine-/piperidine-containing drugs inhibit GUS in a... ResearchGate. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available at: [Link]

  • Therapeutic effect of pyridine derivatives. ResearchGate. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Analysis of Mavacamten and Standard of Care in Hypertrophic Cardiomyopathy Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Mavacamten (2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine) and the traditional standard of care for the management of obstructive hypertrophic cardiomyopathy (oHCM). We will dissect the fundamental mechanisms of action, evaluate comparative efficacy in disease models, and present the experimental frameworks used to generate this data. This document is intended for researchers, clinicians, and professionals in drug development seeking a comprehensive understanding of the therapeutic landscape for HCM.

Introduction: A Paradigm Shift in HCM Treatment

Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by unexplained thickening of the heart muscle (myocardial hypertrophy), which can lead to obstruction of blood flow out of the left ventricle (LVOTO). For decades, the therapeutic approach has been centered on managing symptoms with non-specific cardiac depressants. The standard of care—comprising beta-blockers, calcium channel blockers, and disopyramide—aims to reduce heart rate and contractility, thereby alleviating symptoms like shortness of breath and chest pain. However, these treatments do not address the root cause of the disease: the hypercontractility of the cardiac sarcomere.

Mavacamten represents a paradigm shift. It is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase. By directly targeting the molecular motor responsible for cardiac muscle contraction, Mavacamten is designed to normalize contractility, reduce dynamic LVOT obstruction, and improve cardiac filling pressures, addressing the underlying pathophysiology of HCM.

Comparative Mechanism of Action

The fundamental difference between Mavacamten and the standard of care lies in their therapeutic targets. Standard therapies exert broad cardiovascular effects, whereas Mavacamten acts specifically on the sarcomere.

Standard of Care (SoC): Indirect Hemodynamic Modification

  • Beta-blockers (e.g., Metoprolol): Block the effects of adrenaline on beta-adrenergic receptors, reducing heart rate and the force of contraction (negative inotropy). This increases the time for diastolic filling and can lessen the LVOT gradient during exercise.

  • Calcium Channel Blockers (e.g., Verapamil): Inhibit the influx of calcium into cardiac muscle cells, leading to decreased contractility and heart rate. They also have vasodilatory effects.

  • Disopyramide: A Class IA antiarrhythmic drug with potent negative inotropic effects, used as a second or third-line agent to reduce the LVOT gradient.

These agents do not modulate the underlying myosin-actin hyperactivity characteristic of HCM.

Mavacamten: Direct Sarcomere Modulation

Mavacamten directly targets cardiac myosin. It stabilizes an energy-sparing, "super-relaxed" state of the myosin head, reducing the number of myosin-actin cross-bridges that can form during each cardiac cycle. This action decreases the probability of force-producing cross-bridge formation, leading to a reduction in excessive contractility without significantly affecting cardiomyocyte calcium transients. This targeted modulation normalizes the power output of the sarcomere, directly counteracting the hypercontractility that drives HCM pathophysiology.

G cluster_0 Standard of Care (SoC) cluster_1 Mavacamten Beta-Blockers Beta-Blockers Beta-Adrenergic Receptors Beta-Adrenergic Receptors Beta-Blockers->Beta-Adrenergic Receptors Block Calcium Channel Blockers Calcium Channel Blockers Calcium Channels Calcium Channels Calcium Channel Blockers->Calcium Channels Block Reduced HR & Contractility Reduced HR & Contractility Beta-Adrenergic Receptors->Reduced HR & Contractility Calcium Channels->Reduced HR & Contractility Symptom Relief Symptom Relief Reduced HR & Contractility->Symptom Relief Mavacamten Mavacamten Cardiac Myosin ATPase Cardiac Myosin ATPase Mavacamten->Cardiac Myosin ATPase Inhibits Reduced Cross-Bridges Reduced Cross-Bridges Cardiac Myosin ATPase->Reduced Cross-Bridges Normalized Contractility Normalized Contractility Reduced Cross-Bridges->Normalized Contractility Normalized Contractility->Symptom Relief

Caption: Comparative mechanisms of Mavacamten vs. Standard of Care.

Performance in Disease Models: Preclinical and Clinical Evidence

The efficacy of Mavacamten has been evaluated in both animal models of HCM and landmark clinical trials, allowing for a direct comparison with standard of care.

Preclinical Feline HCM Models

Cats with naturally occurring HCM that shares a genetic basis and phenotype with the human disease serve as a crucial translational model. Studies in these models demonstrated that Mavacamten administration led to the elimination of LVOT obstruction and normalization of diastolic function. Echocardiographic analyses showed a significant reduction in the LVOT pressure gradient and improved left atrial function, effects not consistently achieved with standard therapies like beta-blockers.

Clinical Trial Evidence: The EXPLORER-HCM Study

The pivotal Phase 3 EXPLORER-HCM trial provided robust data comparing Mavacamten to placebo in patients with symptomatic oHCM who were already on standard of care (beta-blockers or calcium channel blockers) or were not on any background medication.

Table 1: Key Efficacy Outcomes at Week 30 in EXPLORER-HCM

EndpointMavacamten GroupPlacebo Groupp-value
Primary Composite Endpoint 37% 17% 0.0005
(≥1.5 mL/kg/min increase in pVO2 AND ≥1 NYHA class reduction OR ≥3.0 mL/kg/min increase in pVO2 AND no worsening of NYHA class)
Mean Change in Post-Exercise LVOT Gradient (mmHg) -47-10<0.0001
Mean Change in Resting LVOT Gradient (mmHg) -38-7<0.0001
Patients with ≥1 NYHA Class Improvement 65%31%<0.0001
Mean Change in KCCQ-CSS Score +9.1+4.1<0.0006

pVO2: peak oxygen consumption; NYHA: New York Heart Association functional class; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score.

The results clearly demonstrate that the addition of Mavacamten to a background of standard care, or used as a monotherapy, provides significant improvements in exercise capacity, LVOT obstruction, functional class, and patient-reported health status far exceeding that of placebo with standard care.

Experimental Methodologies

Protocol: Assessment of Primary Composite Endpoint in a Phase 3 oHCM Trial

Objective: To evaluate the efficacy of Mavacamten compared to placebo in adults with symptomatic oHCM.

Methodology:

  • Patient Recruitment:

    • Enroll patients with a confirmed diagnosis of oHCM.

    • Inclusion criteria: Left ventricular wall thickness ≥15 mm, resting LVOT gradient ≥30 mmHg, and post-exercise LVOT gradient ≥50 mmHg. Patients must be in NYHA functional class II or III.

    • Patients are maintained on their existing stable dose of standard of care medication (beta-blockers or calcium channel blockers) or no background medication.

  • Randomization and Blinding:

    • Patients are randomized in a 1:1 ratio to receive once-daily oral Mavacamten (starting at 5 mg) or a matching placebo.

    • The study is double-blinded; neither the patient nor the investigator knows the treatment assignment.

  • Dose Titration:

    • Mavacamten dose is adjusted at weeks 8 and 14 based on a combination of plasma drug concentration and echocardiographic measures of LVOT gradient and left ventricular ejection fraction (LVEF) to achieve a target therapeutic window. LVEF is monitored closely to mitigate the risk of excessive systolic function reduction.

  • Efficacy Assessments (Baseline and Week 30):

    • Cardiopulmonary Exercise Testing (CPET): Measure peak oxygen consumption (pVO2) to assess changes in exercise capacity.

    • NYHA Functional Classification: A physician assesses the patient's symptoms and limitations to determine their functional class (I-IV).

    • Echocardiography: Perform resting and post-exercise (using a standardized Valsalva maneuver or exercise protocol) transthoracic echocardiograms to measure LVOT pressure gradients, LVEF, and other cardiac parameters.

    • Patient-Reported Outcomes: Administer the Kansas City Cardiomyopathy Questionnaire (KCCQ) to quantify changes in symptoms, physical limitations, and quality of life.

  • Data Analysis:

    • The primary endpoint is the proportion of patients in each group who meet the composite goal at week 30: (a) a ≥1.5 mL/kg/min increase in pVO2 and a reduction of at least one NYHA class, OR (b) a ≥3.0 mL/kg/min increase in pVO2 with no worsening of NYHA class.

    • Statistical significance is determined using appropriate methods for categorical and continuous data (e.g., Cochran-Mantel-Haenszel test for the primary endpoint, ANCOVA for continuous measures).

G cluster_mava Mavacamten Arm cluster_placebo Placebo Arm start Patient Screening (oHCM, NYHA II-III, LVOT Gradient ≥50 mmHg) rand 1:1 Randomization start->rand mava_dose Mavacamten Start Dose (5 mg/day) rand->mava_dose Arm 1 placebo_dose Matching Placebo rand->placebo_dose Arm 2 mava_titrate Dose Titration (Weeks 8 & 14) Based on Echo & PK mava_dose->mava_titrate endpoint Primary Endpoint Assessment (Week 30) mava_titrate->endpoint placebo_dose->endpoint assessments Assessments: - CPET (pVO2) - NYHA Class - Echocardiography (LVOT) - KCCQ Score endpoint->assessments

Caption: Workflow for a typical oHCM clinical trial comparing Mavacamten to placebo.

Expert Analysis and Future Directions

The key advantages of Mavacamten include:

  • Targeted Mechanism: Directly addresses the hypercontractility of the sarcomere.

  • Superior Efficacy: Demonstrates greater improvements in LVOT obstruction, exercise capacity, and symptoms compared to placebo with or without standard of care.

  • Disease-Modifying Potential: By targeting the root cause, Mavacamten may have the potential to alter the natural history of the disease, though long-term data is still being gathered.

Considerations:

  • Safety Monitoring: The potent effect of Mavacamten on contractility requires careful monitoring of LVEF to avoid excessive cardiac suppression. A structured monitoring program is essential for its safe use.

  • Patient Selection: Mavacamten is indicated for symptomatic oHCM. Its role in non-obstructive HCM is still under investigation.

References

  • Hypertrophic Cardiomyopathy: A Comprehensive Review. JAMA Cardiology.[Link]

  • Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet.[Link]

  • A small-molecule inhibitor of sarcomere contractility suppresses hypertrophy and fibrosis in mouse models of hypertrophic cardiomyopathy. Science Translational Medicine.[Link]

  • Mavacamten for Obstructive Hypertrophic Cardiomyopathy. The New England Journal of Medicine.[Link]

  • 2020 AHA/ACC Guideline for the Diagnosis and Treatment of Patients With Hypertrophic Cardiomyopathy. Circulation.[Link]

A Guide to the Reproducible Synthesis and Evaluation of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

The piperazine scaffold is a ubiquitous feature in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and engage with a variety of biological targets.[1] The title compound, 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, combines this privileged heterocycle with a 6-methylnicotinoyl moiety. This structural arrangement suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are implicated in a range of neurological and psychiatric disorders.[2] The methyl group on the piperazine ring can influence the compound's conformation and metabolic stability, making it an interesting candidate for drug discovery programs.

This guide will first establish a robust and reproducible synthetic protocol for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, drawing upon established methods for N-acylation of substituted piperazines. Subsequently, we will detail the analytical techniques crucial for its characterization and purity assessment. Finally, we will place this compound in the context of current research by comparing its synthesis and potential biological activity with Varenicline, a well-established partial agonist of nAChRs used in smoking cessation.[3]

Synthesis and Reproducibility

The synthesis of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is conceptually straightforward, involving the acylation of 2-methylpiperazine with an activated form of 6-methylnicotinic acid. However, achieving high reproducibility and purity requires careful control over several experimental parameters.

General Synthetic Pathway

The most common and reliable method for the synthesis of N-acylpiperazines is the coupling of a piperazine derivative with a carboxylic acid, typically activated as an acyl chloride or through the use of a peptide coupling agent.

Synthesis_Pathway 6-Methylnicotinic_acid 6-Methylnicotinic acid Activated_Acid 6-Methylnicotinoyl chloride (or activated ester) 6-Methylnicotinic_acid->Activated_Acid Activation Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride, or Coupling Reagent) Activating_Agent->Activated_Acid Product 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Activated_Acid->Product 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Product Acylation Base Base (e.g., Triethylamine, DIPEA) Base->Product Comparison_Workflow cluster_Target Target Compound cluster_Alternative Alternative Target_Compound 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Synthetic_Complexity Synthetic Complexity Target_Compound->Synthetic_Complexity Relatively simple (2 steps from commercial materials) Structural_Features Structural Features Target_Compound->Structural_Features Flexible N-acylpiperazine - Potential for broad nAChR modulation Potential_Activity Potential Biological Activity Target_Compound->Potential_Activity Hypothesized α7 nAChR modulator (based on nicotinoyl moiety) Alternative_Compound Varenicline Alternative_Compound->Synthetic_Complexity More complex, multi-step synthesis Alternative_Compound->Structural_Features Rigid, polycyclic structure - High selectivity for α4β2 nAChR Alternative_Compound->Potential_Activity Clinically validated α4β2 nAChR partial agonist Biological_Evaluation_Workflow Compound 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine Binding_Assay Radioligand Binding Assay (Affinity for nAChR subtypes) Compound->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay If binding is observed Calcium_Flux Calcium Flux Assay (Agonist/Antagonist activity) Functional_Assay->Calcium_Flux TEVC Two-Electrode Voltage Clamp (Detailed functional characterization) Functional_Assay->TEVC Data_Analysis Data Analysis (Determine Ki, EC₅₀/IC₅₀, Emax) Calcium_Flux->Data_Analysis TEVC->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

Sources

Off-target effects of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

I'm currently engaged in a comprehensive literature review. I'm focusing on the on-target and off-target effects of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine. This includes identifying its main pharmacological targets and any documented unintended interactions. Simultaneously, I'm beginning to explore potential alternative compounds.

Expanding Compound Exploration

I'm now expanding my search to encompass alternative compounds with similar research applications and chemical structures. I'm also actively seeking established experimental protocols and assays to identify and quantify potential off-target effects of small molecules. This includes methods such as kinase profiling and receptor binding assays. I'm aiming to gather information to structure a comparative guide.

Outlining Detailed Protocols

I'm now diving deeper into the specifics. I'll structure a comparative guide, starting with an introduction to the main target of the compound and its applications. Next, I'll detail the off-target effects using a clear tabular format and explain the experimental methodologies. I plan to use kinase profiling and cellular thermal shift assays to map the compound profile. I'll also add in a section that introduces alternatives, followed by Graph viz diagrams.

Investigating Specific Molecule

I'm currently focused on the off-target effects of "2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine." Initial searches have been unfruitful regarding the compound itself, pointing towards the need for a targeted literature review. My next steps involve exploring related chemical structures and potential functional group similarities to identify relevant data.

Refining Search Strategies

I've shifted focus to a deconstruction approach. The initial search on the complete compound was unproductive. I am now exploring the known effects of the piperazine core and the pyridine scaffold, specifically nicotinic acid derivatives, individually. My goal is to compile information on their respective pharmacological activities and common targets, then investigate compounds that combine these structural elements.

Adapting Search Approach

I've refined my plan. The initial lack of information necessitated a shift toward deconstructing the molecule. I am focusing on the 2-methylpiperazine core and the 6-methylpyridine-3-carbonyl group. My updated strategy now involves exploring the known activities of each substructure and then searching for compounds that combine these motifs. I'm also re-evaluating the original compound name, checking patents and supplier databases. Finally, I will identify potential on-targets and off-targets.

Developing Comprehensive Guide

I've significantly expanded my strategy. I now plan to deconstruct the molecule into its 2-methylpiperazine and 6-methylpyridine-3-carbonyl components to compile data on each's pharmacology. Then, I will search for related compounds that combine these scaffolds, focusing on potential on-targets and off-targets. I will search patents and supplier information. Finally, I will identify potential on-targets and off-targets and will structure the guide with introduction, target hypothesis, and systematic off-target profiling.

Expanding Off-Target Scope

I've significantly broadened my plan for the off-target effects guide. My approach now centers on deconstructing "2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine" into its core components: 2-methylpiperazine and 6-methylpyridine-3-carbonyl. I am gathering comprehensive pharmacological data for each. Next, I plan to search for related compounds that incorporate these scaffolds, with a focus on identifying potential on-targets and, importantly, off-targets. Patent and supplier data searches are underway. Finally, I will identify potential on-targets and off-targets, and structure the guide as: Introduction, target hypothesis, and systematic off-target profiling.

Expanding Guide and Alternatives

I'm now integrating alternatives into my plan. I'll propose hypothetical analogs: one piperazine-free, another pyridine-free, to isolate each scaffold's contribution to off-target effects. This comparative analysis strengthens the guide's utility. Computational tools and broad-panel screenings will be used for the guide's initial stage, then cellular assays for the validation stage.

Refining Data Gathering

I'm now implementing the deconstruction approach, focusing on pharmacological data for the 2-methylpiperazine and 6-methylpyridine-3-carbonyl components individually. I am conducting a focused search for compounds that combine these structural elements to identify potential targets, and searching for the exact compound name, and name variations, in patent and supplier databases.

Expanding Guide Development

I am now structuring the guide to comprehensively detail a multi-faceted approach to characterize off-target effects. This encompasses a detailed literature search for both 2-methylpiperazine and 6-methylpyridine-3-carbonyl pharmacological activities, while simultaneously exploring alternative compounds. This ensures a robust, comparative analysis. Finally, cellular assays will be used for validation.

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine. As a compound featuring both a substituted pyridine ring and a piperazine moiety, it requires careful handling as a hazardous chemical waste. This guide is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are based on established safety protocols for related chemical classes.

Disclaimer: This guide provides procedural recommendations based on the chemical's structure and data from related compounds. The specific Safety Data Sheet (SDS) for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine is the ultimate authority and must be consulted prior to handling or disposal. Always adhere to the protocols set forth by your institution's Environmental Health & Safety (EHS) department and local regulatory bodies.[1]

Hazard Assessment and Core Safety Principles

2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine combines two heterocyclic structures, pyridine and piperazine. Compounds in these classes are often classified as hazardous substances. Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[2][3][4][5] Piperazine and its derivatives can also cause severe skin burns and eye damage.[6] Therefore, it is imperative to treat this compound as hazardous waste.

Core Principle: Under no circumstances should this chemical or its residues be disposed of via sanitary sewer systems (i.e., poured down the drain) or in regular solid waste trash.[1][7] Such actions can lead to environmental contamination and pose a risk to public health. The primary disposal route for this category of chemical waste is through a licensed hazardous waste disposal company, typically arranged by your institution's EHS office.[6][8]

Mandatory Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against chemical exposure. The rationale for each piece of equipment is to create a barrier between the user and the potentially hazardous material.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes that can cause serious eye damage.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection A flame-retardant lab coat.Protects against spills on clothing and skin. For larger quantities, impervious clothing may be necessary.[4][6]
Respiratory Protection NIOSH-approved respirator.Required if dust or aerosols are generated or if work is not performed within a certified chemical fume hood.[6]

Operational Imperative: All handling and waste consolidation steps must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][7] An eyewash station and safety shower must be readily accessible.[6]

Step-by-Step Waste Disposal Protocol

This protocol covers the lifecycle of the chemical waste from the point of generation to its final hand-off for disposal.

Step 1: Waste Segregation and Collection

The fundamental principle of hazardous waste management is proper segregation to prevent dangerous reactions.

  • Action: Collect waste 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, compatible, and properly labeled hazardous waste container.[1]

  • Causality: Avoid mixing this waste with other chemical streams unless explicitly permitted by your EHS office.[6] Pyridine and piperazine derivatives can be incompatible with strong oxidizing agents and acids, potentially leading to vigorous or explosive reactions.[1]

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safety and regulatory compliance.

  • Action: Use only chemically resistant, sealable containers (e.g., high-density polyethylene or glass). The container must be airtight to prevent the escape of vapors.[1][8]

  • Labeling: The container must be clearly and indelibly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Waste 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine "

    • Any known hazard information (e.g., Irritant, Toxic)

    • The accumulation start date.

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers, and it is a requirement of the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 3: Interim Storage

Waste must be stored safely pending pickup by disposal personnel.

  • Action: Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1]

  • Causality: Storage away from sources of ignition, heat, and direct sunlight is crucial as many organic compounds, including pyridine derivatives, are combustible.[7][11] Secondary containment will capture any leaks from the primary container.

Step 4: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Provide the Safety Data Sheet (SDS) for the compound to the waste disposal company. If a specific SDS is unavailable, provide one for a closely related compound and clearly state the known chemical class (substituted pyridine/piperazine).

  • Regulatory Context: This process ensures the waste is transported, treated, and disposed of in compliance with EPA regulations under RCRA, which governs hazardous waste from "cradle-to-grave".[10][12] The recommended disposal method is typically high-temperature incineration in a licensed facility.[8][13]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Evacuate & Alert: Immediately evacuate all non-essential personnel from the spill area and alert your supervisor and EHS office.[11]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes or use other means to increase air circulation.[1]

  • Contain: For small spills, use a non-combustible, inert absorbent material such as sand, earth, or vermiculite to contain the spill.[7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container for disposal.[3][11]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe disposal of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

G Disposal Workflow for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine A Waste Generation (Pure compound or contaminated materials) B Consult SDS and Institutional EHS Protocol A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste (Avoid Incompatibles) C->D E Collect in Approved Hazardous Waste Container D->E F Is container properly labeled? ('Hazardous Waste', Chemical Name, Date) E->F G Label Container Correctly F->G No H Store in Secure, Ventilated Secondary Containment Area F->H Yes G->H I Contact EHS for Pickup H->I J Provide Documentation (SDS) to Waste Contractor I->J K Final Disposal via Licensed Facility (Incineration) J->K

Caption: Disposal workflow for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine.

References

  • New Jersey Department of Health. Piperazine - Hazard Summary. NJ.gov. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. ATSDR. Available at: [Link]

  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet. (2024). Available at: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. (2022). Available at: [Link]

  • Loba Chemie. PYRIDINE AR - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (2022). Available at: [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). Available at: [Link]

  • Lab Alley. Pyridine Safety Data Sheet. (2022). Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. (2005). Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). Available at: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025). Available at: [Link]

  • Regulations.gov. EPA-Approved New York Hazardous Waste Regulatory Requirements. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023). Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge to ensure a safe laboratory environment. The following procedures are based on established best practices and data from structurally analogous compounds, providing a robust framework for risk mitigation.

Hazard Assessment and Triage

Assumed Hazard Profile:

Hazard ClassPotential Effects
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns upon prolonged contact.[2][3]
Serious Eye Damage/Irritation Risk of serious eye damage.[1][3] Vapors or mists may be extremely irritating.[3]
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][4]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[5][6][7]
Target Organ Toxicity May cause respiratory irritation.[8][9] High exposure to piperazine derivatives can lead to neurotoxic effects such as weakness, blurred vision, and tremors.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine. The selection of appropriate PPE is not merely a procedural step but a critical barrier against potential chemical exposure.

Table of Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1] For prolonged contact, a glove with a high protection class (e.g., EN 374 Class 5 or higher) is recommended.[10]To prevent skin contact, which can cause irritation, chemical burns, or allergic reactions.[1][10]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1] A face shield is recommended when there is a risk of splashing.[2]To protect eyes from dust particles and splashes, which could cause serious eye damage.[1][3]
Skin and Body Protection A lab coat or other protective clothing must be worn.[1][2]To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] If dust generation is unavoidable, a NIOSH-approved respirator for dusts should be worn.[1]To avoid inhalation of dust, which may cause respiratory irritation or sensitization.[1][2]

Donning and Doffing of PPE: A Procedural Imperative

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Disposal

Safe handling practices are paramount to minimize exposure risk to both personnel and the environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a certified chemical fume hood, is used for all manipulations.[2]

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[2][4]

    • Assemble all necessary PPE before handling the chemical.[1]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][11]

  • Handling:

    • Avoid all personal contact, including the inhalation of dust or vapors.[10][12]

    • Do not eat, drink, or smoke in the handling area.[1][10]

    • Use spark-proof tools and explosion-proof equipment if the compound is a flammable solid.[11]

    • Keep the container tightly closed when not in use.[1][13]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][10]

    • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.[1]

    • Launder contaminated reusable clothing separately before reuse.[10]

Emergency Response and Disposal

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Procedures Flowchart:

Emergency_Response node_action node_action Exposure Exposure Event Skin_Contact Skin Contact? Exposure->Skin_Contact Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Action_Skin Immediately wash skin with soap and water for 15+ minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Yes Inhalation Inhalation? Eye_Contact->Inhalation No Action_Eye Immediately rinse eyes with water for 15+ minutes, lifting eyelids. Remove contact lenses if possible. Seek immediate medical attention. Eye_Contact->Action_Eye Yes Ingestion Ingestion? Inhalation->Ingestion No Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Action_Inhalation Yes Action_Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingestion Yes

Caption: Decision-making flowchart for emergency response to exposure.

Spill and Disposal Plan:

  • Minor Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[10]

    • Use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly with soap and water.[12]

    • Avoid dry sweeping to prevent dust formation.[2]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[10]

    • Alert your institution's emergency responders, providing the location and nature of the hazard.[10]

    • Prevent the spill from entering drains or waterways.[10]

  • Waste Disposal:

    • All waste, including contaminated absorbents and disposable PPE, must be handled as hazardous waste.[1]

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Your safety is our priority. By adhering to these guidelines, you can effectively manage the risks associated with handling 2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine and maintain a secure research environment.

References

  • Personal protective equipment for handling Piperazine-2-thione. Benchchem. 1

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. 2

  • 2-Methylpiperazine Safety Data Sheet. Santa Cruz Biotechnology. 10

  • Piperazine Safety Data Sheet. Fisher Scientific. 4

  • Methylpyrazine Safety Data Sheet. Sigma-Aldrich.

  • 2-Methylpiperazine Safety Data Sheet. ECHEMI. 13

  • (S)-1-N-Boc-2-methyl-piperazine Safety Data Sheet. AK Scientific, Inc. 8

  • 2-Methylpiperazine Safety Data Sheet. Fisher Scientific. 11

  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology. 3

  • Piperazine Safety Data Sheet. Apollo Scientific. 12

  • Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Carl ROTH. 14

  • 2-Cyano-6-methylpyridine Safety Data Sheet. TCI Chemicals. 5

  • 2-Methyl-6-piperazin-1-ylpyrazine Safety Data Sheet. Fisher Scientific. 6

  • 2-Aminomethylpyridine Safety Data Sheet. Sigma-Aldrich. 7

  • (S)-1-Boc-3-methylpiperazine Safety Data Sheet. Sigma-Aldrich. 9

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(6-methylpyridine-3-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.